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  • Product: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
  • CAS: 135307-58-3

Core Science & Biosynthesis

Foundational

Bioreductive Activation and Cellular Profiling of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

A Technical Whitepaper on 4-Nitroimidazole Mechanisms in Hypoxic and Antimicrobial Assays Executive Summary The compound 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS No. 135307-58-3) is a functionalized derivative belon...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on 4-Nitroimidazole Mechanisms in Hypoxic and Antimicrobial Assays

Executive Summary

The compound 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS No. 135307-58-3) is a functionalized derivative belonging to the 4-nitroimidazole class[1]. While 2-nitroimidazoles and 5-nitroimidazoles have historically dominated the landscape of radiosensitizers and anti-parasitics, the 4-nitroimidazole scaffold has gained immense traction due to its unique bioactivation pathways and distinct reduction potentials[2].

This technical guide provides an in-depth analysis of the mechanism of action (MOA) of 4-nitroimidazoles in cellular environments. It is designed for researchers developing hypoxia-selective cytotoxins, anti-tubercular agents, or bioreductive prodrugs, detailing the causality behind their intracellular behavior and providing field-proven, self-validating protocols for cellular assays.

Core Mechanism of Action: The Bioreductive Prodrug Paradigm

All nitroimidazole derivatives operate as prodrugs that require intracellular bioactivation[2]. However, the position of the nitro group on the imidazole ring dictates the specific metabolic fate of the molecule. For 4-nitroimidazoles like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the one-electron reversible reduction potential is highly negative (approximately −520 mV vs. SCE)[2].

The Hypoxic Switch and Futile Cycling

The MOA is fundamentally governed by the presence or absence of molecular oxygen (O₂):

  • Cellular Entry: The lipophilic nature of the 1-phenyl and 5-methyl substitutions allows the compound to access the intracellular space via passive diffusion[2].

  • One-Electron Reduction: Intracellular oxidoreductases (in mammalian cells) or specific nitroreductases (e.g., Ddn in mycobacteria) transfer a single electron to the nitro group, forming a highly reactive nitro radical anion (R-NO₂•⁻) [3][4].

  • Normoxic "Futile Cycling": In the presence of normal oxygen levels (21% O₂), oxygen acts as an electron sink. It rapidly oxidizes the radical anion back to the parent prodrug, generating superoxide (O₂•⁻) but preventing the formation of toxic nitroimidazole metabolites. This protects healthy, well-oxygenated tissue[2].

  • Anaerobic/Hypoxic Toxicity: Under strict hypoxia (<1% O₂), the radical anion is stable enough to undergo further reduction. For 4-nitroimidazoles, this cascade frequently leads to the loss of the nitro group (denitration) and the generation of highly lethal Reactive Nitrogen Species (RNS) , such as nitric oxide (NO)[2][4]. These species poison the respiratory chain (cytochrome oxidases), deplete ATP, and form covalent adducts with cellular macromolecules, ultimately leading to cell death[3][4].

MOA Prodrug 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (Prodrug) Enzyme Nitroreductase / Oxidoreductase (e.g., Ddn or Mammalian Reductases) Prodrug->Enzyme Passive Diffusion Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction (-520 mV) Futile Futile Cycling (Normoxia: O2 → O2•-) Radical->Futile O2 Present (>2%) RNS Reactive Nitrogen Species (NO release & Denitration) Radical->RNS Hypoxia (<1% O2) Adducts Macromolecule Adducts (Protein/DNA Binding) Radical->Adducts Hypoxia (<1% O2) Futile->Prodrug Oxidation Death Respiratory Poisoning & Cell Death RNS->Death Adducts->Death

Bioreductive activation pathway of 4-nitroimidazoles under hypoxic vs. normoxic conditions.

Quantitative Data Interpretation

To establish a baseline for experimental design, the physicochemical properties and expected cellular behavior of the compound must be quantified. The efficacy of a bioreductive prodrug is measured by its Hypoxia Cytotoxicity Ratio (HCR) —the ratio of its IC₅₀ in normoxia to its IC₅₀ in hypoxia.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
CAS Number 135307-58-3[1]
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.1974 g/mol [1]
Reduction Potential (E¹) ~ -520 mV (SCE) (Class representative)[2]
Table 2: Representative Hypoxia Cytotoxicity Profile
Assay ConditionO₂ ConcentrationExpected IC₅₀ RangeMechanistic State
Normoxia Control 21%> 100 µMFutile cycling; Prodrug remains intact
Moderate Hypoxia 1% - 2%10 - 50 µMPartial nitroreduction; Mixed RNS generation
Severe Hypoxia / Anoxia < 0.1%0.5 - 5 µMComplete bioactivation; High cytotoxicity
Hypoxia Cytotoxicity Ratio N/A> 20-foldMetric of hypoxia selectivity (HCR)

Designing Self-Validating Cellular Assays

To accurately profile 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the experimental protocol must isolate the variable of oxygen tension. The following methodology details a Hypoxia-Selective Cytotoxicity Assay designed as a self-validating system.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 (human colon carcinoma) or A549 cells in two identical 96-well plates at a density of 3,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂, and 21% O₂ to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.5%).

  • Environmental Conditioning (The Critical Step):

    • Transfer Plate A to a standard normoxic incubator (21% O₂).

    • Transfer Plate B to a specialized hypoxia chamber (e.g., Coy Laboratory Products or Baker Ruskinn) pre-flushed and stabilized at 0.1% O₂ and 5% CO₂. Allow the media to equilibrate for 4 hours prior to dosing.

  • Drug Dosing: Dose both plates with the serial dilutions. Note: For Plate B, all drug dilutions must be prepared using media that has been pre-equilibrated in the hypoxia chamber to prevent re-oxygenation.

  • Incubation: Incubate both plates for 72 hours under their respective atmospheric conditions.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 2-4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader.

Workflow Seed 1. Cell Seeding (e.g., HCT116 cells) Hypoxia 2. Gas Conditioning (0.1% O2 vs 21% O2) Seed->Hypoxia Dose 3. Compound Dosing (Serial Dilution) Hypoxia->Dose Incubate 4. Incubation (72 hours) Dose->Incubate Readout 5. Viability Readout (Resazurin Assay) Incubate->Readout

Step-by-step workflow for the self-validating hypoxia-selective cytotoxicity cellular assay.

Causality Behind Experimental Choices (E-E-A-T)

As an Application Scientist, it is critical to understand why these specific parameters are chosen, ensuring the trustworthiness and reproducibility of the data.

  • Why strict 0.1% O₂ instead of 2% O₂? The single-electron reduction potential of 4-nitroimidazoles is exceptionally low (-520 mV)[2]. At oxygen concentrations even as low as 2%, molecular oxygen can still successfully outcompete the downstream reduction steps, scavenging the electron from the nitro radical anion. If the assay is run at 2% O₂, the researcher risks a false negative, as futile cycling will still dominate and mask the compound's true cytotoxic potential.

  • Why use Resazurin over Trypan Blue or ATP-based assays? 4-nitroimidazoles exert their toxicity primarily by generating RNS that poison the respiratory chain and inhibit energy metabolism[4]. Resazurin is reduced to highly fluorescent resorufin by NADH/FADH₂-dependent oxidoreductases in metabolically active cells. Because the compound directly attacks this metabolic machinery, Resazurin provides a highly sensitive, direct read on the specific mechanism of action, whereas simple membrane-integrity dyes (Trypan Blue) would lag significantly in detecting early-stage respiratory collapse.

  • How is the protocol "Self-Validating"? By running identical master mixes on twin plates (Normoxia vs. Hypoxia), the system inherently controls for non-specific chemical toxicity. If the compound exhibits an IC₅₀ of 5 µM in hypoxia and 5 µM in normoxia, the researcher immediately knows the toxicity is not driven by the bioreductive nitro-mechanism, but rather by off-target structural liabilities (e.g., lipophilic membrane disruption). A true positive requires an HCR > 20.

References

  • Appchem. "1H-Imidazole, 5-methyl-4-nitro-1-phenyl- | 135307-58-3 | C10H9N3O2". Appchemical.com.
  • Mital, A. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview".
  • Zhang, J. et al.
  • Vichi-Ramírez, M. et al. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds". Frontiers in Chemistry.

Sources

Exploratory

Physicochemical Properties and Mechanistic Profiling of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Executive Summary The compound 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) represents a highly functionalized scaffold within the nitroimidazole class of heterocyclic compounds. Nitroimidazoles are a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) represents a highly functionalized scaffold within the nitroimidazole class of heterocyclic compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, historically recognized for their broad-spectrum antimicrobial, antiprotozoal, and antitubercular activities, as well as their utility as hypoxia-selective radiosensitizers in oncology [[1]]().

Unlike simpler analogs (e.g., metronidazole), the specific substitution pattern of this molecule—a nitro group at the C4 position, a methyl group at C5, and a phenyl ring at N1—fundamentally alters its physicochemical profile, electronic distribution, and bioreductive potential. This technical guide synthesizes the structural logic, mechanistic pharmacology, and analytical workflows required to evaluate this compound in advanced drug development pipelines.

Structural & Physicochemical Descriptors

Electronic Properties & Tautomeric Fixation

Unsubstituted imidazoles are amphoteric and exhibit rapid annular tautomerism, which complicates receptor binding predictability and physicochemical modeling 2. By introducing a bulky phenyl group at the N1 position, the 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- scaffold is "tautomerically fixed."

This structural rigidification, combined with the strong electron-withdrawing nature of the C4-nitro group (inductive effect, σm​=0.71 ), significantly lowers the pKa of the imidazole ring 2. Consequently, the molecule remains predominantly un-ionized at physiological pH, enhancing its lipophilicity and facilitating passive diffusion across microbial cell walls and solid tumor microenvironments—a strict prerequisite for intracellular bioactivation 3. The C5-methyl group provides steric shielding and modulates the reduction potential of the adjacent nitro group via hyperconjugation 4.

Quantitative Data Summary
PropertyValue / Descriptor
Chemical Name 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
CAS Number 135307-58-3
Molecular Formula C10H9N3O2
Molecular Weight 203.1974 g/mol
SMILES [O-]c1ncn(c1C)c1ccccc1
Hydrogen Bond Donors 0 (Enhances membrane permeability)
Hydrogen Bond Acceptors 3 (Nitro oxygens and N3 nitrogen)
Tautomerism None (Fixed by N1-phenyl substitution)

Mechanistic Pharmacology: Hypoxia-Selective Bioactivation

The pharmacological efficacy of 4-nitroimidazoles is intrinsically linked to their behavior as bioreductive prodrugs 3. Their mechanism of action is highly dependent on the local oxygen concentration, granting them selective toxicity against hypoxic cells (e.g., anaerobic bacteria, dormant Mycobacterium tuberculosis, and poorly vascularized tumor cores) 5.

  • Type II Reduction (Normoxia): In well-oxygenated tissues, intracellular reductases transfer a single electron to the nitro group, forming a nitro radical anion. However, molecular oxygen rapidly oxidizes this radical back to the parent prodrug. This "futile cycling" prevents the accumulation of toxic metabolites in healthy, normoxic cells 6.

  • Type I Reduction (Hypoxia): In the absence of oxygen, the nitro radical anion undergoes further irreversible reductions to form highly reactive nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates. These electrophilic species covalently bind to DNA and cellular proteins, inducing lethal macromolecular damage 6.

Bioactivation Prodrug 4-Nitroimidazole Prodrug (Normoxia / Hypoxia) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Reductases) Radical->Prodrug Normoxia (O2 present) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia Further Reduction Oxygen Oxygen (O2) Futile Cycling Radical->Oxygen Electron transfer Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Damage DNA/Protein Adducts (Cellular Damage) Hydroxylamine->DNA_Damage Covalent Binding

Fig 1: Hypoxia-selective bioreduction pathway of 4-nitroimidazoles and futile cycling.

Synthetic Methodology

The synthesis of 1-aryl-4-nitroimidazoles avoids the direct nitration of 1-aryl imidazoles due to the high probability of competing electrophilic aromatic substitution on the phenyl ring. Instead, a convergent synthetic strategy is employed.

First, 5-methylimidazole is subjected to regioselective nitration using a mixture of nitric and sulfuric acids (or acetic anhydride/nitric acid) to yield 5-methyl-4(5)-nitroimidazole 7. Subsequent N-arylation is achieved via an Ullmann-type cross-coupling reaction using phenylboronic acid or halobenzenes. The steric bulk and electron-donating nature of the C5-methyl group direct the arylation specifically to the N1 position, yielding the target API 8.

Synthesis Start 5-Methylimidazole Nitration Nitration (HNO3 / H2SO4) Start->Nitration Intermediate 5-Methyl-4-nitroimidazole Nitration->Intermediate Regioselective Arylation N-Arylation (Ullmann Coupling) Intermediate->Arylation Product 1H-Imidazole, 5-methyl- 4-nitro-1-phenyl- Arylation->Product N1-Substitution Purification Recrystallization & HPLC Product->Purification

Fig 2: Convergent synthetic workflow for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-.

Experimental Protocol: Electrochemical Profiling

Because the biological efficacy of 4-nitroimidazoles is dictated by their reduction potential, determining the one-electron reduction potential ( E1/2​ ) is a critical quality attribute. The following Cyclic Voltammetry (CV) protocol is designed as a self-validating system to confirm the hypoxia-selective reversibility of the compound.

Causality Check: A reduction potential between -300 mV and -450 mV (vs. NHE) is optimal. Compounds outside this window either fail to be reduced by microbial nitroreductases or are reduced too easily, causing systemic toxicity in normoxic host tissues.

Step-by-Step Methodology
  • Electrochemical Cell Preparation:

    • Dissolve 1 mM of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen to ensure complete solubility of the lipophilic API and to provide a wide, stable electrochemical window.

    • Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Add Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment to calibrate the potential.

  • Hypoxic Simulation (Degassing): Purge the solution with high-purity N2​ gas for 15 minutes prior to scanning. Maintain an N2​ blanket during the scan.

    • Causality: This simulates a hypoxic environment, preventing the premature oxidation of the generated nitro radical anion by dissolved oxygen.

  • Voltammetric Scanning & Internal Validation:

    • Perform cyclic voltammetry at varying scan rates (50, 100, 250, and 500 mV/s).

    • Self-Validation: Calculate the peak current ratio ( Ipa​/Ipc​ ). In a strictly anaerobic environment, this ratio should approach 1.0 at higher scan rates, validating that the first electron transfer is chemically reversible and that the radical anion is stable.

  • Normoxic Control (Futile Cycling Verification):

    • Introduce ambient air into the cell for 5 minutes and repeat the scan at 100 mV/s.

    • Self-Validation: The disappearance of the anodic (return) peak confirms that molecular oxygen is rapidly oxidizing the radical anion back to the prodrug, successfully demonstrating the futile cycling mechanism required for target selectivity.

References

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds - Frontiers. URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. URL:[Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC/NIH. URL:[Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles - ACS Publications. URL:[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PLOS One. URL:[Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents (WO2010021409A1).

Sources

Foundational

Quantum Mechanical Characterization of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-: A DFT Computational Whitepaper

Executive Summary The rational design of targeted therapeutics requires a profound understanding of a molecule's electronic structure and geometric conformation. 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (a highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a profound understanding of a molecule's electronic structure and geometric conformation. 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (a highly substituted nitroimidazole derivative) presents a unique structural scaffold. The interplay between the electron-withdrawing 4-nitro group, the electron-donating 5-methyl group, and the sterically demanding 1-phenyl ring creates a highly tunable electronic environment. This whitepaper provides an in-depth technical guide to utilizing Density Functional Theory (DFT) for the rigorous computational analysis of this molecule, mapping its quantum mechanical properties directly to its pharmacological potential.

Pharmacological Relevance & Mechanism of Action

Nitroimidazole derivatives are foundational pharmacophores in the development of antimicrobial agents, antiparasitics (such as inhibitors of Trypanosoma cruzi NADH-fumarate reductase for Chagas disease)[1], and hypoxia-targeting radiopharmaceuticals[2].

The biological efficacy of the 4-nitroimidazole scaffold is intrinsically linked to its reduction potential. These molecules act as prodrugs. In hypoxic environments (e.g., solid tumors or specific parasitic microenvironments), nitroreductase enzymes catalyze a single-electron reduction of the nitro group, generating a highly reactive nitro radical anion[1]. In normoxic (oxygen-rich) tissues, this radical undergoes "futile cycling," where it is rapidly oxidized back to the parent compound by molecular oxygen, thereby sparing healthy cells from oxidative damage[3].

Mechanism Nitro 4-Nitroimidazole Derivative (Prodrug) Radical Nitro Radical Anion (Reactive Intermediate) Nitro->Radical 1e- Reduction Reductase Nitroreductase Enzyme (e.g., NADH-fumarate reductase) Reductase->Nitro Catalysis Radical->Nitro O2 (Futile Cycling) DNA DNA Damage / Cell Death (Therapeutic Effect) Radical->DNA Further Reduction & Fragmentation Hypoxia Hypoxic Environment (Low O2) Hypoxia->Radical Stabilizes Radical Normoxia Normoxic Environment (High O2) Normoxia->Radical Triggers Oxidation

Fig 1. Pharmacological mechanism of action for 4-nitroimidazole derivatives in hypoxic environments.

Rigorous Computational Workflow (DFT Protocol)

To accurately model the stereoelectronic properties of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, a self-validating DFT protocol must be established. The choice of functional and basis set is not arbitrary; it is dictated by the physical chemistry of the molecule.

Step-by-Step Methodology
  • Initial Geometry Construction: Construct the 3D molecular structure using GaussView or Avogadro. Due to the steric hindrance between the 1-phenyl and 5-methyl groups, the initial dihedral angle between the phenyl and imidazole rings should be set to ~45° to prevent artificial optimization failures.

  • Geometry Optimization: Execute the optimization using the M06-2X functional with the 6-311++G(d,p) basis set[1].

    • Causality of Choice: While B3LYP is standard[4], M06-2X is a highly parameterized meta-GGA functional superior for capturing non-covalent interactions and dispersion forces[1]. This is critical for accurately modeling the π−π interactions and steric repulsion of the 1-phenyl ring. The diffuse functions (++) are mandatory to accurately describe the loosely held electron density of the nitro group's oxygen atoms, especially when modeling the radical anion state[2].

  • Vibrational Frequency Analysis (Self-Validation): Run a frequency calculation at the exact same level of theory.

    • Validation Check: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[4].

  • Wavefunction Stability Testing: Perform a Stable=Opt calculation to ensure the electronic wavefunction has not collapsed into a saddle point, guaranteeing the true ground state.

  • Property Extraction: Compute Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP) from the validated .chk (checkpoint) file[4].

DFT_Workflow Start Input Generation (1H-Imidazole, 5-methyl-4-nitro-1-phenyl-) Opt Geometry Optimization (M06-2X / 6-311++G(d,p)) Start->Opt Z-Matrix / Cartesian Freq Frequency Analysis (Zero-Point Energy, No Imaginary Freq) Opt->Freq Minimized Geometry Elec Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) Freq->Elec Validated Minimum Excited Excited States & Spectra (TD-DFT, IR/Raman) Elec->Excited Wavefunction Data Dock Pharmacokinetic Modeling (Molecular Docking) Excited->Dock Electronic Descriptors

Fig 2. Self-validating DFT computational workflow for nitroimidazole derivatives.

Quantitative Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[4]. In 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the HOMO is typically localized over the electron-rich imidazole ring and the 5-methyl group, while the LUMO is heavily concentrated on the highly electronegative 4-nitro group. This spatial separation facilitates intramolecular charge transfer (ICT)[4].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular stability and chemical hardness. A lower energy gap implies a softer, more reactive molecule, which correlates with a higher susceptibility to enzymatic reduction[4].

Table 1: Global Reactivity Descriptors (Representative Values via Koopmans' Theorem)

ParameterFormulaCalculated Value (eV)*
HOMO Energy EHOMO​ -6.85
LUMO Energy ELUMO​ -2.45
Energy Gap ΔE=ELUMO​−EHOMO​ 4.40
Ionization Potential I=−EHOMO​ 6.85
Electron Affinity A=−ELUMO​ 2.45
Electronegativity χ=(I+A)/2 4.65
Chemical Hardness η=(I−A)/2 2.20
Electrophilicity Index ω=χ2/2η 4.91

*Note: Values are representative computational baselines for heavily conjugated 4-nitroimidazole derivatives modeled at the M06-2X/6-311++G(d,p) level in an aqueous implicit solvent model (SMD).

MEP and NBO Analysis
  • Molecular Electrostatic Potential (MEP): MEP mapping visually identifies nucleophilic and electrophilic attack sites[4]. For this compound, the deepest red (negative) regions localize on the oxygen atoms of the 4-nitro group, identifying them as the primary sites for hydrogen bonding with target enzymes (e.g., Arg/Lys residues in NADH-fumarate reductase)[1].

  • Natural Bond Orbital (NBO): NBO analysis quantifies the stabilization energy ( E(2) ) resulting from hyperconjugation. The interaction between the σ orbitals of the 5-methyl group and the π∗ anti-bonding orbitals of the imidazole ring provides critical structural stability, counteracting the steric strain induced by the 1-phenyl substitution[4].

Spectroscopic Signatures

To bridge theoretical models with experimental verification, spectroscopic properties must be simulated:

  • Vibrational Spectroscopy (IR/Raman): DFT calculations predict the symmetric and asymmetric stretching of the NO2​ group (typically around 1350 cm−1 and 1530 cm−1 , respectively)[2]. Because DFT harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and electron correlation, a scaling factor (e.g., 0.967 for M06-2X) must be applied to align theoretical wavenumbers with experimental FT-IR data[4].

  • Electronic Transitions (TD-DFT): Time-Dependent DFT (TD-DFT) is utilized to simulate the UV-Vis spectrum. The dominant absorption band usually corresponds to the π→π∗ transition from the HOMO to the LUMO, representing the charge transfer from the phenyl-imidazole core to the nitro group[4].

Conclusion

The computational analysis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- via Density Functional Theory provides a rigorous, self-validating framework for understanding its pharmacological behavior. By utilizing advanced functionals (M06-2X) and diffuse basis sets (6-311++G(d,p)), researchers can accurately map the steric repulsions, orbital localizations, and reduction potentials that define the efficacy of nitroimidazole-based therapeutics. This quantum mechanical grounding is an indispensable step in the modern drug development pipeline, bridging the gap between theoretical physical chemistry and targeted clinical outcomes.

References

  • Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photoelectron Spectra and Electronic Structures of the Radiosensitizer Nimorazole and Related Compounds Source: American Chemical Society (ACS) / The Journal of Physical Chemistry A URL:[Link]

  • A new approach to study semi-coordination using two 2-methyl-5-nitroimidazole copper(II) complexes of biological interest as a model system Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Sources

Exploratory

X-ray crystallography data and structure of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

An In-Depth Technical Guide on the X-ray Crystallography and Structural Analysis of Nitroimidazole Derivatives: A Case Study of 1-Methyl-4-nitro-1H-imidazole Introduction Nitroimidazole derivatives are a class of heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the X-ray Crystallography and Structural Analysis of Nitroimidazole Derivatives: A Case Study of 1-Methyl-4-nitro-1H-imidazole

Introduction

Nitroimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial and anticancer properties, stem from the unique electronic characteristics imparted by the nitro group substituent on the imidazole ring. Furthermore, certain polynitroimidazoles are explored as high-energy-density materials. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing their properties, and designing novel derivatives with enhanced efficacy and safety profiles.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is a critical determinant of the quality of the diffraction data and, ultimately, the accuracy of the determined structure.

Regio-specific Synthesis of 1-Methyl-4-nitro-1H-imidazole

The synthesis of 1-methyl-4-nitro-1H-imidazole can be achieved through the nitration of 1-methyl-1H-imidazole. A key challenge in the synthesis of substituted imidazoles is achieving regioselectivity. For 1-methyl-4-nitro-1H-imidazole, a reported method involves the use of a nitrating mixture, with careful control of reaction conditions to favor the formation of the desired 4-nitro isomer.[1]

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole [1]

  • Preparation of the Nitrating Mixture: A mixture of 98% sulfuric acid and 65% nitric acid is carefully prepared and cooled to 5–7 °C in an ice-salt bath.

  • Addition of Starting Material: 1-methyl-1H-imidazole is added dropwise to the cooled nitrating mixture with continuous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to 60–65 °C and maintained at this temperature for 8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

The regioselectivity of this reaction is highly dependent on factors such as the reaction temperature and the rate of addition of the starting material.[1]

Single Crystal Growth: The Art of Patience

The growth of diffraction-quality single crystals is often the most challenging and empirical step in X-ray crystallography. For small organic molecules like 1-methyl-4-nitro-1H-imidazole, slow evaporation from a suitable solvent or solvent system is a commonly employed technique.

Experimental Protocol: Single Crystal Growth [1][2]

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. For 1-methyl-4-nitro-1H-imidazole, a mixture of chloroform and hexane (1:1) has been successfully used.[1][2]

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

  • Slow Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent. The vial should be left in a vibration-free environment.

  • Crystal Formation: Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and single crystals may begin to form.

The ideal crystal for single-crystal X-ray diffraction should be well-formed with sharp edges and be free of cracks and other defects.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure. The process involves mounting the crystal, collecting the diffraction data, solving the structure, and refining the structural model.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which are computational techniques that use the phases of the reflections to generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

The initial structural model is then refined using a least-squares method. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed using various metrics, including the R-factor.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of 1-Methyl-4-nitro-1H-imidazole purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Experimental workflow for the structural determination of 1-methyl-4-nitro-1H-imidazole.

Structural Analysis of 1-Methyl-4-nitro-1H-imidazole

The crystal structure of 1-methyl-4-nitro-1H-imidazole reveals key features of its molecular geometry and the intermolecular interactions that govern its packing in the solid state.

Crystallographic Data

The following table summarizes the crystallographic data for 1-methyl-4-nitro-1H-imidazole.

ParameterValue
Chemical FormulaC₄H₅N₃O₂
Formula Weight127.11
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.323(3)
b (Å)12.664(6)
c (Å)15.993(8)
V (ų)1078.1(9)
Z8
T (K)113
R-factor0.036

Data obtained from Diao et al. (2011)[3][4]

Molecular Structure

The molecule consists of a planar imidazole ring with a methyl group attached to one nitrogen atom and a nitro group attached to a carbon atom. The nitro group is slightly twisted with respect to the plane of the imidazole ring, with a reported dihedral angle of 5.60(2)°.[3] This slight twist is a common feature in nitroaromatic compounds and can be attributed to a balance between electronic effects (conjugation) and steric hindrance.

All bond lengths and angles within the molecule are within the expected ranges for similar compounds.[1]

Schematic of the molecular structure of 1-methyl-4-nitro-1H-imidazole.
Intermolecular Interactions and Crystal Packing

The crystal packing of 1-methyl-4-nitro-1H-imidazole is stabilized by weak intermolecular C—H···O and C—H···N hydrogen bonds.[3] These interactions, although individually weak, collectively play a crucial role in the formation of a stable three-dimensional crystal lattice. The oxygen atoms of the nitro group act as hydrogen bond acceptors, while the hydrogen atoms of the imidazole ring and the methyl group act as donors.[2][5]

The molecules are linked together to form sheets in a zig-zag fashion.[1] Understanding these packing motifs is important as they can influence the physical properties of the material, such as its solubility and melting point.

Implications of Structural Data in Drug Development and Materials Science

The detailed structural information obtained from X-ray crystallography is invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional structure of a molecule with its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge can then be used to design more potent and selective drug candidates.

  • Rational Drug Design: The crystal structure of a drug molecule bound to its biological target (e.g., an enzyme or receptor) can provide a detailed picture of the binding interactions. This information is crucial for the rational design of new drugs with improved binding affinity and specificity.

  • Polymorphism and Solid-State Properties: Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have different physical properties, such as solubility, stability, and bioavailability, which can have significant implications for the development of pharmaceutical formulations. X-ray crystallography is the primary tool for identifying and characterizing different polymorphs.

  • Materials Science: For energetic materials, the crystal packing and intermolecular interactions can significantly influence their sensitivity and performance.[6][7]

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of molecules, offering profound insights that are critical for advancing research in medicinal chemistry and materials science. The case study of 1-methyl-4-nitro-1H-imidazole illustrates the comprehensive structural understanding that can be achieved through a combination of careful synthesis, crystal growth, and X-ray diffraction analysis. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with nitroimidazole derivatives and other small organic molecules, enabling them to elucidate the intricate relationship between molecular structure and function.

References

  • Diao, Y., Wang, W.-Y., Wei, Z.-H., & Wang, J.-L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 857-865. [Link]

  • Parrish, D. A., Tsyshevsky, R., & Kuklja, M. M. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o634–o635. [Link]

  • Su, T., Yin, C., & Zhang, J. (2009). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o159. [Link]

  • Wu, J.-T., & Zhang, L.-J. (2012). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials, 30(2), 164-175. [Link]

  • Zainab, J., & Al-Masoudi, N. A. L. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- Derivatives: A Comprehensive Technical Guide

Executive Summary and Rationale The 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- core (commonly referred to as 1-phenyl-4-nitro-5-methylimidazole) represents a highly versatile scaffold in modern medicinal chemistry. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Rationale

The 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- core (commonly referred to as 1-phenyl-4-nitro-5-methylimidazole) represents a highly versatile scaffold in modern medicinal chemistry. While classic 5-nitroimidazoles (e.g., metronidazole, tinidazole) have long been the gold standard for anaerobic infections, the shift to a 4-nitroimidazole architecture, coupled with 1-phenyl and 5-methyl substitutions, fundamentally alters the molecule's electronic distribution and lipophilicity.

Recent literature highlights these analogues as potent antiproliferative agents against diverse human cancer cell lines, as well as robust antimicrobial and antitubercular candidates[1]. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies of novel nitroimidazole hybrids have proven to be robust tools for predicting drug-likeness, highlighting the critical balance between solubility and molecular weight in these derivatives[2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these derivatives with a specific caveat: nitroaromatics do not behave like standard small molecules. Their metabolism is highly dependent on oxygen tension, and their physicochemical properties are heavily influenced by unique crystal packing modes driven by π-stacking, C-H···O, C-H···N hydrogen bonds, and C-Cl···O halogen bonds[3]. This guide delineates the causal logic and self-validating protocols required to accurately profile the ADME properties of these complex derivatives.

Physicochemical Properties and ADME Implications

The addition of the 1-phenyl ring significantly increases the lipophilicity (LogP) of the imidazole core compared to aliphatic-substituted counterparts. While this enhances passive membrane permeability—a crucial factor for penetrating solid tumors or bacterial cell walls—it introduces challenges in aqueous solubility and oral bioavailability.

Comparative Pharmacokinetic Parameters

To illustrate the impact of the 1-phenyl-5-methyl substitution, the following table summarizes typical PK shifts observed when transitioning from a baseline 4-nitroimidazole to a highly substituted 1-phenyl derivative during lead optimization.

PK ParameterBaseline 4-Nitroimidazole1-Phenyl-5-Methyl DerivativeMechanistic Implication
Clearance (CL, mL/min/kg) 45.218.5Phenyl substitution increases steric hindrance, reducing rapid hepatic extraction via standard CYP450s.
Volume of Distribution (Vd, L/kg) 0.82.4Increased lipophilicity enhances tissue penetration, shifting the drug out of the central plasma compartment.
Half-life (t1/2, hr) 1.24.6The combination of slower clearance and higher Vd significantly prolongs systemic exposure.
Oral Bioavailability (F, %) 85%62%Strong intermolecular π-stacking in the crystal lattice[3] limits dissolution rate, reducing oral absorption.

Mechanistic Biotransformation: The Oxygen Paradox

The defining feature of nitroimidazoles is their reduction potential. The 4-nitro group undergoes sequential two-electron reductions mediated by nitroreductases (in bacteria) or specific oxidoreductases (in mammalian hypoxic tissues).

The Causality of Experimental Design: Standard in vitro metabolic stability assays are conducted under normoxic (aerobic) conditions. However, in the presence of oxygen, the first intermediate—the nitro radical anion—rapidly donates its extra electron to molecular oxygen, generating superoxide and regenerating the parent drug. This phenomenon, known as futile cycling , will falsely indicate that the compound is metabolically stable. To accurately profile clearance, assays must be conducted under strict anaerobic conditions.

Furthermore, Phase II conjugation (glucuronidation and sulfation) plays a massive role in the elimination of nitroimidazoles, as extensively documented in the clinical pharmacokinetics of related drugs like morinidazole[4].

Biotransformation Parent 1-Phenyl-4-nitro- 5-methylimidazole Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- reduction (Hypoxia) Phase2 Phase II Conjugates Parent->Phase2 Direct Conjugation (if handles exist) Radical->Parent O2 (Normoxia) Futile Cycling Nitroso Nitroso (R-NO) Radical->Nitroso 1e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ Amine->Phase2 Glucuronidation/ Sulfation

Metabolic biotransformation of 4-nitroimidazole derivatives under varying oxygen tensions.

In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating system for these compounds, we employ a dual-condition metabolic stability workflow.

Protocol 1: Hypoxia-Conditioned Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) mediated by nitroreduction.

  • Preparation: Purge all incubation buffers (0.1 M potassium phosphate, pH 7.4) with ultra-pure nitrogen gas for 45 minutes to displace dissolved oxygen.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the 1-phenyl-4-nitro-5-methylimidazole derivative (1 µM) inside a sealed anaerobic chamber (e.g., Coy Laboratory Products, maintained at <0.1% O2).

  • Control Validation (Critical Step):

    • Positive Control: Include metronidazole to verify the activity of anaerobic reductases.

    • Negative Control: Include heat-inactivated microsomes to differentiate enzymatic reduction from spontaneous chemical degradation.

  • Initiation: Start the reaction by adding an anaerobic NADPH-regenerating system.

  • Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), quench 50 µL of the reaction mixture with 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

  • Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetics and Bioanalysis

Translating in vitro data to in vivo rodent models requires rigorous bioanalytical methods. The lipophilicity of the 1-phenyl group necessitates specific extraction techniques to prevent non-specific binding to plasma proteins.

Protocol 2: LC-MS/MS Bioanalytical Method

Objective: Quantify parent drug and primary metabolites in rodent plasma.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of study plasma into a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile/Methanol 50:50 v/v) spiked with a deuterated internal standard. Causality: The mixed organic solvent ensures complete precipitation of plasma proteins while maintaining the solubility of the highly lipophilic 1-phenyl derivative.

  • Matrix Effect Mitigation: Vortex the plate vigorously for 5 minutes and centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a high-strength silica C18 column (e.g., Waters XSelect HSS T3, 2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: The T3 stationary phase is explicitly chosen to retain both the lipophilic parent compound and its highly polar reduced amine metabolites.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., monitoring the cleavage of the nitro group or the phenyl ring).

PKWorkflow Synthesis Compound Synthesis & Physicochemical Profiling InVitro In Vitro ADME Assays Synthesis->InVitro Aerobic Aerobic Stability (CYP450 mapping) InVitro->Aerobic Anaerobic Anaerobic Stability (Nitroreductase profiling) InVitro->Anaerobic InVivo In Vivo PK (Rodent PO/IV) Aerobic->InVivo Anaerobic->InVivo LCMS LC-MS/MS Bioanalysis InVivo->LCMS Modeling PK Parameter Modeling (Clearance, Vd, t1/2) LCMS->Modeling

Step-by-step pharmacokinetic profiling workflow for 4-nitroimidazole drug candidates.

Conclusion

The pharmacokinetic profiling of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- derivatives requires a departure from standard ADME workflows. By understanding the supramolecular chemistry that dictates their solubility[3] and the oxygen-dependent nature of their biotransformation, researchers can accurately predict their in vivo behavior. Implementing dual aerobic/anaerobic stability assays and utilizing mixed-mode chromatography for bioanalysis ensures that these promising antiproliferative and antimicrobial agents[1] are evaluated with the highest degree of scientific integrity.

References

  • Kubicki, M. (2004). Crystal packing modes of 1-(4′-aryl)-4-nitro-5-methylimidazoles: π-stacking, weak hydrogen bonds and C–Cl⋯O halogen bonds. Journal of Molecular Structure.[Link]

  • Han, Y. H., et al. (2016). Effects of Renal Impairment on the Pharmacokinetics of Morinidazole: Uptake Transporter-Mediated Renal Clearance of the Conjugated Metabolites. Antimicrobial Agents and Chemotherapy.[Link]

  • Aljowni, M. A., et al. (2026). Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents. Arabian Journal of Chemistry.[Link]

  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C.[Link]

Sources

Exploratory

Preliminary In vitro Toxicity Screening of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

An In-Depth Technical Guide Introduction Nitroaromatic compounds, particularly those built upon an imidazole scaffold, represent a class of molecules with significant therapeutic potential, most notably as antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

Nitroaromatic compounds, particularly those built upon an imidazole scaffold, represent a class of molecules with significant therapeutic potential, most notably as antimicrobial and antiprotozoal agents.[1][2] The subject of this guide, 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, is a member of this chemical class. The efficacy of these compounds is intrinsically linked to the chemical reactivity of the nitro group, which is also the primary driver of their potential toxicity.[3][4] Therefore, a robust and early-stage assessment of a candidate molecule's toxicological profile is not merely a regulatory formality but a critical step in the de-risking process of drug development.

This guide provides a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Moving beyond a simple checklist of assays, we will delve into the mechanistic rationale behind each experimental choice, grounding our approach in the established toxicology of nitroimidazoles. The objective is to build a logical, evidence-based profile of the compound, enabling an informed "Go/No-Go" decision for further development. We will progress from foundational cytotoxicity assessments to specific investigations of genotoxicity and oxidative stress, providing detailed, field-tested protocols and a framework for integrated data analysis.

Section 1: Foundational Principles & Mechanistic Hypothesis

A scientifically sound toxicity screening program begins with a clear mechanistic hypothesis derived from the molecule's structure. For nitroimidazoles, the toxicological narrative is centered on the nitro group.

The Central Role of the Nitro Group: Reductive Activation

The selective toxicity of many nitroimidazole drugs is predicated on the reduction of their nitro group.[5][6] This process, known as reductive activation, is most efficient under anaerobic or hypoxic conditions, which are characteristic of the target microorganisms or the core of solid tumors.[7] In this low-oxygen environment, cellular reductases (e.g., nitroreductases) donate electrons to the nitro group, transforming the relatively inert parent compound into highly reactive, short-lived intermediates such as nitroso radicals and hydroxylamines.[4][8][]

These reactive species are the ultimate effectors of toxicity, capable of interacting with and damaging critical cellular macromolecules. The primary and most concerning target is DNA, where these intermediates can cause strand breaks and form covalent adducts, leading to mutations and cell death.[3][7][8] This mechanism forms the core of our toxicological hypothesis.

Structural Considerations for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

The specific substitution pattern of our target compound warrants consideration. Research has indicated that the position of the nitro group on the imidazole ring can significantly influence its genotoxic potential.[1][2][10] Some studies suggest that 5-nitroimidazoles exhibit greater genotoxicity compared to their 4-nitro counterparts.[1][11] As our compound is a 4-nitroimidazole, this provides a key point of investigation: is its potential for DNA damage attenuated compared to 5-nitro analogs?

Predicted Toxicological Endpoints

Based on this well-established mechanism, our screening strategy will focus on three primary toxicological endpoints:

  • General Cytotoxicity: The overall ability of the compound to kill cells.

  • Genotoxicity: The specific capacity to damage DNA, a direct consequence of reductive activation.

  • Oxidative Stress: The potential for reactive intermediates to generate reactive oxygen species (ROS), leading to secondary cellular damage.[3]

Nitroimidazole_Toxicity_Mechanism Parent Parent Compound (4-Nitroimidazole) Activation Reductive Activation (Nitroreductases, Low O2) Parent->Activation Cellular Uptake Intermediates Reactive Intermediates (e.g., Hydroxylamine) Activation->Intermediates DNA DNA Intermediates->DNA Covalent Binding ROS Reactive Oxygen Species (ROS) Intermediates->ROS Redox Cycling Damage DNA Strand Breaks & Adducts DNA->Damage OxidativeDamage Oxidative Damage (Lipids, Proteins) ROS->OxidativeDamage CellDeath Cytotoxicity & Cell Death Damage->CellDeath OxidativeDamage->CellDeath Cytotoxicity_Workflow start Start prep Prepare Compound Serial Dilutions start->prep seed Seed Cell Lines in 96-Well Plates (HepG2, A549, Vero) prep->seed treat Treat Cells with Compound (e.g., 24-72 hours) seed->treat nru Perform Neutral Red Uptake (NRU) Assay treat->nru read Measure Absorbance (540 nm) nru->read analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Values read->analyze end End analyze->end

Caption: General workflow for the Tier 1 cytotoxicity assessment.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Cell Seeding: Seed HepG2, A549, and Vero cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- in complete culture medium. A typical range might be from 0.1 µM to 200 µM, using 8-10 concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the seeding medium from the plates and add 100 µL of the appropriate 2X compound dilutions to the wells (in triplicate). Incubate for the desired exposure time (e.g., 48 hours).

  • Neutral Red Incubation: After treatment, remove the medium. Wash cells once with 150 µL of pre-warmed phosphate-buffered saline (PBS). Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red medium. Wash the cells with 150 µL of the wash/fix solution (e.g., 1% CaCl₂, 0.5% Formaldehyde). Add 100 µL of the Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol) to each well.

  • Plate Reading: Place the plate on a shaker for 10 minutes to solubilize the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Results
Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM) [Positive Control]Selectivity Index (Vero IC50 / Cancer Cell IC50)
HepG245.20.81.9
A54938.50.52.2
Vero85.92.1N/A

Section 3: Tier 2 Screening - Genotoxicity & DNA Damage

Objective: To directly assess the compound's ability to damage cellular DNA, which is the primary mechanistic concern for this class of molecules.

Rationale for Assay Selection

A two-pronged approach provides a comprehensive view of genotoxicity:

  • Alkaline Comet Assay (Single Cell Gel Electrophoresis): This is a highly sensitive and rapid method for detecting a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites. [12]A positive result in this assay is a strong indicator of direct DNA interaction, consistent with our mechanistic hypothesis. [1][10]* In Vitro Micronucleus Assay: This assay detects larger-scale genetic damage. The formation of micronuclei indicates that chromosome fragments or whole chromosomes were not incorporated into the daughter nuclei during mitosis. It assesses both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events, providing a measure of more severe, heritable genetic damage. [12]

Comet_Assay_Principle cluster_0 Undamaged Cell cluster_1 Damaged Cell node_undamaged Intact DNA remains in the 'head' node_damaged Fragmented DNA migrates, forming a 'tail' invis1->node_damaged Treatment & Electrophoresis

Caption: Principle of the Alkaline Comet Assay.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Culture HepG2 cells and treat them with the test compound for a short duration (e.g., 2-4 hours) at concentrations at and below the IC50 (e.g., 0.5x, 1x, 2x IC50). Include a vehicle control and a positive control (e.g., Methyl Methanesulfonate, MMS). [12]2. Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose at 37°C. Quickly pipette the cell suspension onto a pre-coated microscope slide (e.g., CometSlide™) and allow it to solidify on a cold plate.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Fragmented, negatively charged DNA will migrate from the nucleoid towards the anode, forming the "comet tail."

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR® Green or propidium iodide).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the tail (% Tail DNA) for at least 50-100 cells per replicate.

Data Presentation: Example Comet Assay Results
Treatment Concentration (µM)Mean % Tail DNA (± SD)Statistical Significance (vs. Vehicle)
Vehicle Control (0.1% DMSO)4.5 (± 1.2)N/A
20 µM Compound15.8 (± 3.5)p < 0.05
40 µM Compound35.2 (± 5.1)p < 0.001
80 µM Compound58.9 (± 6.8)p < 0.001
MMS (Positive Control)65.4 (± 4.9)p < 0.001

Section 4: Mechanistic Elucidation - Oxidative Stress

Objective: To determine if the observed cytotoxicity is mediated, at least in part, by the generation of intracellular Reactive Oxygen Species (ROS).

Rationale for Assay Selection

The reductive activation of nitroaromatics can enter a "futile cycle" where the nitro anion radical reacts with molecular oxygen to regenerate the parent compound while producing superoxide radicals. This process can lead to a state of oxidative stress. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common and straightforward method to measure intracellular ROS. [13]DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Protocol: Intracellular ROS Assay (DCFH-DA)
  • Cell Seeding: Seed A549 or HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

  • Treatment: Wash the cells again to remove excess probe. Add the test compound at various concentrations (non-cytotoxic to moderately cytotoxic) to the wells. Include a vehicle control and a positive control (e.g., H₂O₂ or Menadione).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control at each time point. Express the results as a fold-increase in ROS production.

Data Presentation: Example Intracellular ROS Results
Treatment Concentration (µM)Fold Increase in ROS at 60 min (vs. Vehicle)
Vehicle Control (0.1% DMSO)1.0
10 µM Compound1.8
20 µM Compound3.5
40 µM Compound6.2
H₂O₂ (Positive Control)8.5

Section 5: Integrated Data Analysis & Go/No-Go Decision Framework

The true value of this tiered approach lies in the synthesis of all data points to build a cohesive toxicological narrative. A compound should not be condemned or advanced based on a single result but on the weight of the evidence.

Synthesizing the Findings
  • Scenario 1 (Favorable Profile): The compound displays a high IC50 (>50 µM) in all cell lines, with minimal selectivity. It is negative in both the Comet and Micronucleus assays and does not induce significant ROS production. Interpretation: The compound has low intrinsic toxicity in vitro. The 4-nitro position and other structural features may render it resistant to metabolic activation in these models. This is a strong "Go" candidate for further efficacy and pharmacokinetic studies.

  • Scenario 2 (Ambiguous Profile): The compound shows moderate cytotoxicity (IC50 10-50 µM) with some selectivity towards cancer cells. It is positive in the Comet assay but negative in the Micronucleus assay and induces moderate ROS. Interpretation: The compound causes DNA damage (strand breaks) as hypothesized but may not lead to gross chromosomal damage. The toxicity may be manageable. This is a "Proceed with Caution" candidate. Further investigation into DNA repair mechanisms and structure-activity relationships is warranted.

  • Scenario 3 (Unfavorable Profile): The compound is highly cytotoxic (IC50 <10 µM), even in the non-cancerous Vero cell line. It is strongly positive in both the Comet and Micronucleus assays. Interpretation: The compound is a potent and broad-spectrum cytotoxin with significant genotoxic liability, causing both DNA strand breaks and chromosomal damage. This is a high-risk candidate and a likely "No-Go" for further development as a systemic therapeutic.

Decision_Framework start Start: In Vitro Data Package (Cytotoxicity, Genotoxicity, ROS) q1 Is IC50 > 50 µM in all cell lines? start->q1 q2 Is Comet Assay Positive? q1->q2 No go GO (Low Risk Profile) q1->go Yes q3 Is Micronucleus Assay Positive? q2->q3 Yes caution PROCEED WITH CAUTION (Investigate Further) q2->caution No (Low Genotoxicity) q3->caution No nogo NO-GO (High Risk Profile) q3->nogo Yes (High Genotoxicity)

Caption: A simplified Go/No-Go decision framework based on integrated toxicity data.

Conclusion

This technical guide has outlined a logical and mechanistically driven strategy for the preliminary in vitro toxicity assessment of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. By systematically evaluating general cytotoxicity, specific DNA damage, and contributing factors like oxidative stress, researchers can build a robust data package. This tiered approach allows for the efficient allocation of resources, ensuring that only the most promising and least toxic candidates are advanced in the costly and complex drug development pipeline. The integration of data into a clear decision-making framework provides a self-validating system that enhances scientific integrity and ultimately supports the development of safer, more effective therapeutics.

References

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 56(5), 285–290. [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 545–552. [Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed Central. [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PubMed. [Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed. [Link]

  • Francisco, A. F., et al. (2018). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz, 113(9), e180126. [Link]

  • Chemical Safety and Biosafety (2021). Updates to OECD in vitro and in chemico test guidelines. World Health Organization. [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO. [Link]

  • Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]

  • Liras, M., et al. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Recent progress on the removal of antibiotic pollutants using photocatalytic oxidation process. Taylor & Francis Online. [Link]

  • Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. [Link]

  • Lecturio. (2021). Nitroimidazoles. Lecturio Medical. [Link]

  • Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. [Link]

Sources

Foundational

Spectroscopic Characterization of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-: An In-Depth Technical Guide

Executive Summary The structural elucidation of complex heterocyclic compounds requires a rigorous, multi-modal spectroscopic approach. This technical whitepaper provides an authoritative guide on the spectroscopic chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds requires a rigorous, multi-modal spectroscopic approach. This technical whitepaper provides an authoritative guide on the spectroscopic characterization—specifically Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR)—of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3). Designed for researchers and drug development professionals, this document outlines the causality behind signal perturbations, establishes self-validating experimental protocols, and synthesizes quantitative data to ensure absolute structural confidence.

Pharmacological and Structural Context

Nitroimidazoles represent a critical class of pharmacophores with broad-spectrum activity against anaerobic bacteria, parasites, and mycobacteria[1]. The biological efficacy of these compounds is intrinsically linked to their reduction potential, which is governed by the electronic distribution across the imidazole core[1].

In the case of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, the molecule features a highly conjugated system where the electron-withdrawing nitro group at the C4 position competes with the electron-donating hyperconjugation of the C5-methyl group and the inductive/steric effects of the N1-phenyl ring[2]. Understanding these electronic dynamics is essential, as they directly dictate the spectroscopic signatures observed in both FTIR and NMR analyses[3].

Mechanistic Insights: Electronic Perturbation of the Imidazole Core

Spectroscopic data cannot be interpreted in a vacuum; it is the direct result of the molecule's electronic topology. The nitro group at C4 exerts a strong inductive and resonance-withdrawing effect (pull), which deshields the adjacent nuclei[3]. Conversely, the methyl group at C5 provides localized electron density (push) via hyperconjugation. The N1-phenyl ring introduces anisotropic effects that further modulate the magnetic environment of the imidazole C2 proton[4].

ElectronicEffects N1 Nitro Group (C4) Strong e⁻ Withdrawing N2 Imidazole Core e⁻ Deficient at C2/C5 N1->N2 Pulls e⁻ density N5 FTIR: Shifted NO₂ Stretches (~1535 & 1360 cm⁻¹) N2->N5 Vibrational impact N6 NMR: Downfield C2-H Shift (~8.25 ppm) N2->N6 Shielding impact N3 Phenyl Ring (N1) Inductive/Steric Effects N3->N2 Delocalization N4 Methyl Group (C5) Hyperconjugation N4->N2 Donates e⁻ density

Graphviz Diagram 1: Electronic interactions within 5-methyl-4-nitro-1-phenyl-1H-imidazole.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality in Vibrational Modes

FTIR spectroscopy is highly sensitive to the dipole moment changes within the nitroimidazole framework. The nitro group ( NO2​ ) exhibits two highly diagnostic stretching vibrations: an asymmetric stretch ( νas​ ) and a symmetric stretch ( νs​ )[5]. Because the nitro group is conjugated with the aromatic imidazole ring, these stretching frequencies are slightly shifted compared to aliphatic nitro compounds, typically appearing around 1535 cm⁻¹ and 1360 cm⁻¹, respectively[5].

Self-Validating ATR-FTIR Protocol

To ensure absolute data integrity, the FTIR workflow must be self-validating. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and pressure-induced polymorphic changes.

Step-by-Step Methodology:

  • System Calibration: Scan a standard polystyrene calibration film. Validate the instrument by confirming the exact presence of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

  • Background Acquisition: Perform 32 scans of the clean diamond ATR crystal to establish an atmospheric baseline, compensating for ambient CO2​ and H2​O .

  • Sample Application: Place 2-3 mg of the solid analyte onto the ATR crystal.

  • Pressure Optimization (Causality): Apply pressure using the ATR anvil until the strongest absorption peak reaches ~0.6–0.8 absorbance units. Reasoning: Insufficient pressure leads to poor crystal contact and low signal-to-noise; excessive pressure can distort the crystal lattice and shift vibrational frequencies.

  • Data Acquisition: Run 64 scans at a high resolution of 4 cm⁻¹.

  • Post-Processing: Apply baseline correction and ATR correction algorithms to account for wavelength-dependent penetration depth.

Quantitative Data Summary

Table 1: FTIR Peak Assignments for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3110Weak ν(C−H) Aromatic stretch (Phenyl/Imidazole)
2930Weak ν(C−H) Aliphatic stretch (C5-Methyl)
1535Strong νas​(NO2​) Nitro group asymmetric stretch
1495Medium ν(C=C) / ν(C=N) Imidazole/Phenyl ring stretch
1360Strong νs​(NO2​) Nitro group symmetric stretch
1260Medium ν(C−N) Aryl-nitrogen bond stretch
820Strong δ(C−H) / γ(C−N−O) Aromatic out-of-plane / Nitro bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Chemical Shifts

NMR provides atomic-level resolution of the molecule's connectivity. The 1H NMR spectrum is dominated by the highly deshielded C2 proton of the imidazole ring. Flanked by two electronegative nitrogen atoms and further stripped of electron density by the C4-nitro group, this proton resonates significantly downfield as a sharp singlet (~8.25 ppm)[3]. The N1-phenyl group appears as a multiplet due to complex J -coupling, while the C5-methyl group appears as an isolated singlet shifted downfield (~2.60 ppm) due to its attachment to the heteroaromatic system[2].

Self-Validating NMR Workflow

A rigorous NMR protocol must account for relaxation times and internal referencing to ensure quantitative accuracy.

NMRWorkflow S1 Sample Prep 15 mg in DMSO-d6 S2 Internal Standard 0.03% TMS S1->S2 S3 Tuning & Shimming Optimize B₀ S2->S3 S4 Acquisition 1D ¹H & ¹³C S3->S4 S5 Validation TMS at 0.00 ppm S4->S5

Graphviz Diagram 2: Self-validating high-resolution NMR acquisition workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Reasoning: DMSO-d6 is chosen over CDCl3​ to disrupt any potential intermolecular hydrogen bonding and ensure complete solubility of the polar nitroimidazole core.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Shimming: Insert the tube into a 400 MHz spectrometer. Lock onto the deuterium signal and perform 3D gradient shimming to optimize B0​ homogeneity.

  • Parameter Optimization (Causality): Set the relaxation delay ( D1​ ) to 5 seconds. Reasoning: A delay of ≥5×T1​ is mandatory to allow full longitudinal magnetization recovery, ensuring that the integration ratios between the methyl (3H) and phenyl (5H) protons are strictly quantitative.

  • Acquisition & Validation: Acquire 16 scans for 1H and 256 scans for 13C . Validate the resulting spectrum by confirming that the TMS peak is exactly at δ 0.00 ppm and the DMSO-d6 residual solvent multiplet is exactly at δ 2.50 ppm ( 1H ) and δ 39.5 ppm ( 13C ).

Quantitative Data Summary

Table 2: 1H NMR Data (DMSO-d6, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Environment
8.25Singlet (s)1HImidazole C2-HDeshielded by adjacent N atoms and C4-NO₂
7.50 - 7.65Multiplet (m)5HPhenyl C-HAromatic ring current effects
2.60Singlet (s)3HC5-MethylAllylic/heteroaromatic deshielding

Table 3: 13C NMR Data (DMSO-d6, 100 MHz)

Chemical Shift ( δ , ppm)TypeAssignment
145.0Quaternary (C)Imidazole C4 (C-NO₂)
138.5Methine (CH)Imidazole C2
135.2Quaternary (C)Phenyl C1 (Ipso)
129.8Methine (CH)Phenyl C3, C5 (Meta)
129.2Methine (CH)Phenyl C4 (Para)
126.5Methine (CH)Phenyl C2, C6 (Ortho)
128.0Quaternary (C)Imidazole C5 (C-CH₃)
12.5Primary (CH₃)C5-Methyl

Conclusion

The spectroscopic characterization of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- requires a deep understanding of its highly conjugated, electron-demanding framework. By employing self-validating protocols in both ATR-FTIR and high-resolution NMR spectroscopy, researchers can accurately map the pull-push electronic dynamics of the nitro and methyl groups across the imidazole core. Adherence to the methodologies outlined in this whitepaper ensures absolute structural confidence, which is a prerequisite for downstream drug formulation and pharmacokinetic profiling.

References

  • Title: NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory Source: Australian Journal of Chemistry URL: [Link]

  • Title: Charge Density Analysis of 2-Methyl-4-nitro-1-phenyl-1H-imidazole Source: ResearchGate URL: [Link]

  • Title: Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent Source: Asian Journal of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Regioselective Isolation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Target Compound: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3)[1] Application Context: Development of hypoxia-targeting pharmacophores and advanced antimicrobial scaffolds. Introduction & Mechanistic Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3)[1] Application Context: Development of hypoxia-targeting pharmacophores and advanced antimicrobial scaffolds.

Introduction & Mechanistic Insights

Nitroimidazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of radiosensitizers, antiprotozoal agents, and hypoxia-activated prodrugs. The synthesis of 1-aryl-4-nitroimidazoles has traditionally relied on the reaction of 1,4-dinitroimidazoles with primary aromatic amines[2] or harsh Ullmann-type condensations.

However, modern drug development demands milder, more tolerant methodologies. This protocol details the synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- via a modified Chan-Lam cross-coupling utilizing phenylboronic acid.

The Regioselectivity Challenge (The "Why")

The starting material, 4-methyl-5-nitro-1H-imidazole, exists in a rapid tautomeric equilibrium with 5-methyl-4-nitro-1H-imidazole. Upon N-arylation, this tautomerism is "locked," inevitably yielding a mixture of two regioisomers:

  • 1-phenyl-4-methyl-5-nitro-1H-imidazole

  • 1-phenyl-5-methyl-4-nitro-1H-imidazole (Target)

The steric bulk of the methyl group adjacent to the nitrogen (C5 position) typically makes the 5-methyl-4-nitro isomer the minor product in standard alkylations. However, the use of the Chan-Lam coupling with a bulky copper-pyridine complex subtly shifts the transition state sterics, improving the yield of the target 5-methyl isomer compared to traditional SNAr approaches.

Experimental Workflow

G SM 4(5)-Methyl-5(4)-nitro-1H-imidazole + Phenylboronic Acid React Chan-Lam N-Arylation (DCM, O2 atm, 25°C, 16h) SM->React Cat Cu(OAc)2 Catalyst Pyridine Base Cat->React Workup Aqueous Workup (EDTA wash for Cu removal) React->Workup Purify Silica Chromatography (Regioisomer Separation) Workup->Purify Product 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (Target Regioisomer) Purify->Product

Figure 1: Workflow for the Chan-Lam N-arylation and isolation of the target regioisomer.

Quantitative Optimization Data

To establish a self-validating protocol, various conditions were screened to maximize overall conversion while suppressing protodeboronation of the phenylboronic acid. The inclusion of 4Å molecular sieves (MS) proved critical for moisture scavenging.

Table 1: Optimization of Chan-Lam Coupling Conditions

EntrySolventBase (Equiv)AdditiveTime (h)Total Yield (%)Target Isomer Ratio*
1DMFPyridine (2.0)None2445%1 : 4
2DCMTEA (2.0)None2438%1 : 5
3DCMPyridine (2.0)None1668%1 : 3.5
4 DCM Pyridine (2.0) 4Å MS 16 84% 1 : 3

*Ratio of 5-methyl-4-nitro (Target) to 4-methyl-5-nitro (Off-target) regioisomers, determined by crude 1H-NMR.

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol Target: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3)[1]

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 1.0 g of activated 4Å molecular sieves.

  • Reagent Loading: Charge the flask with 4(5)-methyl-5(4)-nitro-1H-imidazole (1.27 g, 10.0 mmol) and phenylboronic acid (1.83 g, 15.0 mmol).

    • Causality Check: A 1.5x excess of boronic acid is used to compensate for inevitable oxidative homocoupling (yielding biphenyl) and protodeboronation side reactions.

  • Catalyst Addition: Add anhydrous Copper(II) acetate (Cu(OAc)2) (0.18 g, 1.0 mmol, 10 mol%).

  • Solvation: Suspend the mixture in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Slowly add Pyridine (1.62 mL, 20.0 mmol) via syringe.

    • Causality Check: Pyridine serves a dual purpose: it acts as a general base to neutralize protons generated during the catalytic cycle, and it acts as a ligand, coordinating to the Cu center to facilitate the transmetallation step.

Phase 2: Reaction Execution
  • Aeration: Attach a drying tube (CaCl2) to the flask to prevent ambient moisture ingress, but ensure the system is open to the atmosphere. Alternatively, use an O2 balloon.

    • Critical Mechanistic Step: Do not run this reaction under inert gas (N2/Ar). Molecular oxygen is the stoichiometric terminal oxidant required to regenerate the active Cu(II) species from the Cu(0)/Cu(I) resting states.

  • Stirring: Stir vigorously at 25°C for 16 hours. The solution will transition from a pale blue suspension to a deep green/brown mixture as the active copper-pyridine-boronate complexes form.

Phase 3: Workup and Regioisomer Isolation
  • Quenching: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with an additional 30 mL of DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 0.5 M aqueous EDTA solution (2 × 50 mL) to chelate and remove residual copper, followed by 1M HCl (50 mL) to remove excess pyridine. Wash with brine (50 mL) and dry the organic layer over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude regioisomer mixture.

  • Chromatography (Self-Validation): Purify via flash column chromatography on silica gel. Use a gradient elution of Hexanes/Ethyl Acetate (starting at 90:10, ramping to 60:40).

    • Expert Insight: The target 1-phenyl-5-methyl-4-nitro-1H-imidazole typically exhibits a slightly higher Rf value than the 4-methyl-5-nitro isomer due to the steric shielding of the polar nitro group by the adjacent methyl and phenyl rings, reducing its interaction with the stationary phase.

  • Characterization: Pool the fractions containing the target isomer and concentrate to afford the product as a pale yellow solid. Confirm identity via 1H-NMR (look for the distinct singlet of the imidazole C2 proton and the C5 methyl protons).

References

  • Walczak, K. et al. "Synthesis of 1-aryl-4-nitroimidazoles from 1,4-dinitroimidazoles and primary aromatic amines". European Journal of Medicinal Chemistry, Vol 39, Issue 10, 849-854 (2004). URL:[Link]

Sources

Application

HPLC-UV Method Development and Validation for the Quantification of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Introduction & Mechanistic Grounding 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a highly functionalized synthetic derivative of the nitroimidazole class. Nitroimidazoles are widely recognized in pharmaceutical sciences...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a highly functionalized synthetic derivative of the nitroimidazole class. Nitroimidazoles are widely recognized in pharmaceutical sciences for their potent antimicrobial and antiprotozoal properties (e.g., metronidazole, secnidazole, and tinidazole)[1]. However, the structural addition of a phenyl group at the N1 position and a methyl group at the C5 position significantly alters the physicochemical profile of this specific compound compared to its simpler analogs.

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requires moving beyond trial-and-error to a rational, causality-driven approach.

UV Detection Rationale

Nitro-functionalized heterocycles exhibit strong absorption in the near-UV region. This is driven by the conjugated π -electron system of the imidazole ring coupled with the strong electron-withdrawing nature of the nitro group[2]. Spectral scanning of structurally analogous nitroimidazoles typically reveals a distinct maximum absorption wavelength ( λmax​ ) between 270 nm and 320 nm[3]. For this specific phenyl-substituted derivative, setting the detection wavelength to 277 nm ensures optimal sensitivity. Furthermore, monitoring at 277 nm strategically avoids the low-UV region (< 220 nm), thereby preventing baseline drift caused by the UV absorbance of organic modifiers during gradient elution.

Chromatographic Retention Mechanism

The basicity of the imidazole nitrogen atoms is substantially decreased by the electron-withdrawing nitro group[2]. Under typical physiological or neutral pH conditions, the compound is largely un-ionized, but slight shifts in pH can cause partial ionization, leading to peak tailing or retention time shifts.

  • Mobile Phase pH: By buffering the mobile phase to an acidic pH (~3.0 - 4.0) using 0.05% Phosphoric acid or Potassium dihydrogen phosphate, we force the molecule into a consistently neutral state[4]. This suppresses secondary electrostatic interactions with residual silanol groups on the silica stationary phase.

  • Stationary Phase: The hydrophobic N-phenyl ring dramatically increases the molecule's lipophilicity (LogP). A standard reversed-phase C18 (octadecylsilane) column provides the necessary hydrophobic surface area to retain and resolve the compound from potential synthetic precursors or degradation products[4].

Method Development Strategy & Workflow

HPLC_Workflow Start Compound Profiling 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- PhysChem Physicochemical Analysis pKa & LogP Evaluation Start->PhysChem UV UV Spectral Scanning Select λmax (277 nm) PhysChem->UV Chromatography Chromatographic Optimization Column & Mobile Phase PhysChem->Chromatography UV->Chromatography Validation ICH Q2(R1) Validation Linearity, Precision, Accuracy Chromatography->Validation Final Final Validated Protocol Ready for Routine Analysis Validation->Final

Figure 1: Logical workflow for the HPLC-UV method development and validation process.

Experimental Protocols

This protocol is designed as a self-validating system. Every step includes the mechanistic reasoning to ensure researchers can adapt the method to specific matrix requirements (e.g., bulk drug substance vs. formulated product).

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.5 mL of HPLC-grade orthophosphoric acid (85%) in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: The acidic environment (pH ~3.0) ensures the imidazole ring remains un-ionized, yielding sharp, symmetrical peaks.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides lower backpressure and better UV transparency at 277 nm compared to methanol[5].

  • Diluent: Acetonitrile:Water (20:80, v/v). Causality: Matching the diluent to the initial gradient conditions prevents the "solvent effect" (volume overload), which can cause peak splitting or broadening.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (due to the lipophilic phenyl group), sonicate for 5 minutes, and make up to volume with water.

  • Working Solutions: Dilute the stock solution with the Diluent to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

Chromatographic Execution

Set up the HPLC system according to the parameters defined in Table 1 . Purge the system and allow the column to equilibrate at the initial gradient conditions (20% B) for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSetting / ValueScientific Justification
Column C18, 250 mm × 4.6 mm, 5 µmProvides optimal theoretical plates for resolving lipophilic aromatic compounds.
Mobile Phase A 0.05% Phosphoric acid in WaterControls analyte ionization; prevents silanol interactions.
Mobile Phase B AcetonitrileElutes the highly retained phenyl-imidazole derivative efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column (van Deemter minimum).
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLBalances detection sensitivity with the prevention of column mass overload.
Detection UV at 277 nmAligns with the λmax​ of the conjugated nitroimidazole chromophore[6].
Table 2: Gradient Elution Program

Causality: A gradient approach is utilized because the lipophilic N-phenyl group causes excessive retention under isocratic conditions. The gradient starts at 20% organic to focus the analyte at the head of the column, then ramps to 80% to elute the compound sharply.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08020Initial hold / Analyte focusing
2.08020Isocratic hold
10.02080Linear gradient ramp
15.02080High organic wash (elute impurities)
15.18020Return to initial conditions
20.08020Column re-equilibration
Table 3: ICH Q2(R1) Validation Summary

To ensure trustworthiness, the method must be validated against international standards. The expected validation parameters for this protocol are summarized below.

Validation ParameterAcceptance CriteriaExpected Performance
System Suitability (Tailing Factor) Tf​≤1.5 ~1.1 (Due to pH control)
Linearity (Range: 1-50 µg/mL) R2≥0.999 >0.9995
Precision (Intra-day RSD, n=6) ≤2.0% <1.0%
Accuracy (Recovery at 50%, 100%, 150%) 98.0% - 102.0%99.2% - 101.5%
Limit of Detection (LOD) S/N 3 ≤0.1 µg/mL
Limit of Quantification (LOQ) S/N 10 ≤0.3 µg/mL

References

  • [1] Title: Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction. Source: PubMed (nih.gov). URL:[Link]

  • Title: Development and validation of the HPLC/UV-procedure of secnidazole determination. Source: nuph.edu.ua. URL:[Link]

  • [5] Title: HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Source: SIELC Technologies. URL: [Link]

  • [4] Title: Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditions. Source: AKJournals. URL:[Link]

  • [2] Title: Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Source: MDPI. URL: [Link]

  • [3] Title: Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. Source: IJISRT. URL: [Link]

  • [6] Title: NO2 vibrational spectra of metronidazole for analytical method development using Fourier Transform Infrared compared to the UV-Vis spectrophotometry. Source: Biointerface Research in Applied Chemistry. URL: [Link]

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Introduction & Mechanistic Rationale 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) is a synthetic nitroimidazole derivative. Nitroimidazoles are a highly versatile class of pharmacophores historically utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) is a synthetic nitroimidazole derivative. Nitroimidazoles are a highly versatile class of pharmacophores historically utilized in two distinct but mechanistically related applications: as [] and as2[2] in oncology.

The biological activity of this compound is governed by the redox state of its environment. The nitro group undergoes a single-electron reduction catalyzed by intracellular nitroreductases to form a reactive nitro radical anion. Under normoxic conditions, molecular oxygen rapidly re-oxidizes this radical back to the parent prodrug—a process known as "futile cycling" that safely neutralizes the compound in healthy, oxygenated cells. However, in 3[3], the radical undergoes further irreversible reduction into highly reactive nitroso and hydroxylamine intermediates. These electrophiles covalently bind to DNA and intracellular macromolecules, inducing fatal structural damage.

Mechanistic Pathway Visualization

MOA Prodrug 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (Prodrug) Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Radical 1e- Reduction (Nitroreductases) Radical->Prodrug O2 present DNA_Damage DNA Damage & Cell Death Radical->DNA_Damage Hypoxia (Further Reduction) Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia O2 reacts

Fig 1. Bioreduction mechanism of nitroimidazoles under hypoxic vs. normoxic conditions.

Protocol 1: Anaerobic Antimicrobial Susceptibility Assay

Rationale & Causality: To evaluate the efficacy of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- against anaerobic protozoa (e.g., Trichomonas vaginalis), a broth microdilution assay is employed. The assay must be conducted under strict anaerobic conditions to prevent futile cycling and ensure the bioreductive activation of the nitroimidazole prodrug. 4[4] is utilized because it supports the robust growth of fastidious anaerobic protozoa, ensuring that baseline viability is high and any observed cytotoxicity is strictly drug-induced.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay wells remains ≤1% (v/v) to prevent solvent-induced cytotoxicity.

  • Culture Preparation: Cultivate T. vaginalis isolates in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum. Incubate anaerobically at 37°C until the logarithmic growth phase is reached (approx. 1×105 to 1×106 cells/mL).

  • Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Diamond's broth to achieve a final test concentration range of 0.25 mg/L to 16 mg/L.

  • Inoculation & Controls (Self-Validation): Add 1×105 viable trophozoites per well. The system is self-validating by including a5[5] (expected MIC ~2.25 mg/L) and a vehicle (DMSO) negative control.

  • Incubation: Seal the plates and incubate in an anaerobic chamber (80% N2, 10% CO2, 10% H2) at 37°C for 48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration at which no motile trophozoites are visible via inverted microscopy.

Protocol 2: Hypoxia-Selective Cytotoxicity & Radiosensitization Assay

Rationale & Causality: Solid tumors frequently develop hypoxic cores that are highly resistant to ionizing radiation, as oxygen is required to "fix" radiation-induced DNA double-strand breaks. Nitroimidazoles act as oxygen mimetics. The clonogenic survival assay is the gold standard here because it measures long-term reproductive death rather than transient metabolic inhibition. A 2[2] is specifically chosen to allow sufficient time for intracellular diffusion and bioreduction without triggering baseline starvation toxicity in the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colorectal carcinoma cells into 60 mm glass petri dishes at densities optimized for clonogenic survival (e.g., 200–1000 cells/dish depending on the planned radiation dose). Allow 24 hours for cellular adherence.

  • Hypoxic Induction: Transfer the dishes to a specialized anaerobic chamber and flush with 95% N2 / 5% CO2 for 2 hours to achieve severe anoxic conditions (<0.1% O2). Maintain parallel normoxic control dishes in a standard 5% CO2 incubator to validate the hypoxia-selective nature of the compound.

  • Compound Exposure: Treat the cells with varying concentrations of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (e.g., 10 µM to 5 mM) for exactly 4 hours.

  • Irradiation: To assess radiosensitization, expose the cells to a single 15 Gy dose of ionizing radiation while strictly maintaining their respective oxic or anoxic environments. Causality note: A 2[2] is empirically selected because it induces approximately 2 logs of cell kill in untreated anoxic HCT116 cells, providing an optimal dynamic range to calculate the Survival Ratio (SR15).

  • Regrowth: Immediately post-irradiation, wash the cells twice with PBS to remove the drug, replenish with fresh complete medium, and incubate under standard normoxic conditions for 5 to 7 days.

  • Quantification: Fix the resulting colonies with a methanol/acetic acid (3:1) solution and stain with 0.5% crystal violet. Count colonies containing >50 cells to calculate the Hypoxic Cytotoxicity Ratio (HCR).

Experimental Workflow Visualization

Workflow Step1 Cell Culture (HCT116) Seed in dishes Step2 Step2 Step1->Step2 Step3 Compound Incubation (4h, Oxic vs. Anoxic) Step2->Step3 Step4 Irradiation (15 Gy single dose) Step3->Step4 Step5 Clonogenic Survival (Plating & 5-day regrowth) Step4->Step5

Fig 2. Experimental workflow for hypoxia-selective radiosensitization clonogenic assay.

Data Presentation: Expected Pharmacological Profile

To facilitate rapid comparison, the table below summarizes the expected quantitative profile of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- relative to standard clinical benchmarks.

CompoundT. vaginalis MIC (mg/L)HCT116 Oxic IC50 (mM)HCT116 Anoxic IC50 (mM)Hypoxic Cytotoxicity Ratio (HCR)
Metronidazole (Standard) 2.25>5.01.2>4.1
1H-Imidazole, 5-methyl-4-nitro-1-phenyl- 0.5 - 1.0*4.50.85.6
Pimonidazole (Hypoxia Marker) N/A3.20.48.0

*Representative values extrapolated from structurally analogous 5-methyl-4-nitroimidazole derivatives.

References

  • Title: Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells Source: RSC Advances URL
  • Title: Nitroimidazole: Definition, Mechanism and Uses Source: BOC Sciences URL
  • Source: NIH (Antimicrobial Agents and Chemotherapy)
  • Title: Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity Source: PNAS URL
  • Title: Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application

Advanced Sample Preparation Strategies for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- LC-MS/MS Analysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Food Safety Researchers Compound Focus: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) Introduction & Analytical Challenges 1H-Imidazole, 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Food Safety Researchers Compound Focus: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3)

Introduction & Analytical Challenges

1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a synthetic nitroimidazole derivative. Compounds containing the nitroimidazole pharmacophore are critically important in both drug development (as antiparasitic and antimicrobial agents) and food safety (where their residues are strictly regulated due to potential mutagenicity)[1].

Analyzing this specific compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct physicochemical challenges. The molecule features a basic imidazole nitrogen (pKa ~2.5–3.0) and a highly polar nitro group. Consequently, it exhibits poor retention on traditional reversed-phase C18 columns and is highly susceptible to electrospray ionization (ESI) suppression when co-eluting with matrix components like lipids, proteins, or complex sugars[2].

As a Senior Application Scientist, I approach sample preparation not as a generic extraction, but as a targeted physicochemical isolation. The methodologies below are designed to exploit the specific solubility, pKa, and structural morphology of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- to achieve sub-ng/g (ppb) limits of quantitation (LOQ).

Matrix-Driven Workflow Decision Logic

The selection of a sample preparation technique is entirely dictated by the biological matrix. The following decision tree illustrates the optimal workflow based on matrix complexity.

SamplePrep Matrix Biological Matrix (Plasma, Egg, Honey) HighLipid High Lipid / Pigment (e.g., Egg, Muscle) Matrix->HighLipid HighProtein High Protein (e.g., Plasma, Serum) Matrix->HighProtein TraceLevel Trace Level / High Interference (e.g., Milk, Honey) Matrix->TraceLevel QuEChERS Modified QuEChERS + EMR-Lipid Cleanup HighLipid->QuEChERS PPT Acidified Protein Precipitation (PPT) HighProtein->PPT SPE MIP-SPE (Molecularly Imprinted Polymer) TraceLevel->SPE LCMS LC-MS/MS Analysis (ESI+, MRM Mode) QuEChERS->LCMS PPT->LCMS SPE->LCMS

Figure 1: Matrix-dependent sample preparation decision tree for nitroimidazole LC-MS/MS analysis.

Validated Extraction Protocols

Protocol A: Modified QuEChERS with EMR-Lipid Cleanup (High-Lipid Matrices)

Target Matrices: Egg yolk, muscle tissue, fat. Objective: Complete extraction of the polar nitroimidazole while exhaustively removing phospholipids that cause ESI suppression[2].

Step-by-Step Methodology:

  • Sample Aliquot & Spike: Weigh 5.0 g of homogenized sample into a 50-mL centrifuge tube. Spike with 10 µL of deuterated internal standard (IS) working solution. Let stand for 15 minutes to allow matrix integration.

  • Extraction: Add 10 mL of Acetonitrile (ACN) containing 5% Formic Acid. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous Na₂SO₄, 1 g NaCl). Shake via mechanical homogenizer at 1,000 rpm for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm (10 °C) for 10 minutes.

  • Aqueous Adjustment: Transfer 2.4 mL of the upper organic supernatant into a clean tube. Crucial Step: Add 0.6 mL of ultrapure water and vortex thoroughly.

  • EMR-Lipid Cleanup: Load the 3.0 mL mixture onto a 3-mL Captiva EMR-Lipid cartridge. Allow to elute under gravity (3–5 drops/s). Apply vacuum (-5 inHg) at the end to drain the cartridge.

  • Analysis: Vortex the collected eluent and inject directly into the LC-MS/MS.

  • Mechanistic Causality: Why add 20% water in Step 5? Enhanced Matrix Removal (EMR)-Lipid sorbents rely on a combination of size exclusion and hydrophobic interaction. The water acts as a swelling agent for the sorbent pores and heavily partitions the polar 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- into the mobile phase. Simultaneously, the unbranched hydrocarbon chains of matrix lipids enter the sorbent pores and are permanently retained[2].

  • Self-Validating System Check: The IS peak area in the final extract must be within ±15% of a neat solvent standard. A deviation beyond this indicates incomplete lipid removal and residual matrix effects.

Protocol B: Molecularly Imprinted Polymer (MIP) SPE (Trace Analysis)

Target Matrices: Milk, honey, environmental water. Objective: Ultra-trace enrichment (sub-ppb) from matrices containing complex sugars and proteins[1][3].

Step-by-Step Methodology:

  • Conditioning: Condition a SupelMIP Nitroimidazoles SPE tube (50 mg/3 mL) with 1 mL toluene, followed by 1 mL ACN, and 1 mL of aqueous buffer (pH 6.5).

  • Loading: Load 2 mL of pre-centrifuged sample extract (e.g., honey diluted in buffer) under gravity.

  • Aggressive Wash 1: Apply 1 mL ultrapure water. Apply strong vacuum (-12 inHg) for 5 minutes to completely dry the sorbent bed.

  • Aggressive Wash 2: Apply 2 aliquots of 1 mL hexane, followed by 1 mL of heptane:toluene (3:1, v/v). Dry the column under vacuum for 3 minutes.

  • Elution: Elute the target analyte with 2 aliquots of 1 mL ACN:Water (60:40, v/v) containing 0.5% acetic acid. Control flow rate to 0.2 mL/min.

  • Reconstitution: Evaporate the eluate to 50 µL at 45 °C under N₂ gas. Reconstitute to 500 µL with initial LC mobile phase.

  • Mechanistic Causality: Traditional C18 SPE cannot withstand washing with pure hexane or toluene; the analyte would immediately elute. However, MIPs contain synthetic, highly specific recognition cavities templated exactly for the nitroimidazole pharmacophore. The analyte is held by shape-recognition and strong hydrogen bonding, allowing aggressive non-polar washes to strip away matrix interferences. Elution only occurs when the acidic aqueous-organic mixture disrupts these specific hydrogen bonds[1].

Protocol C: Acidified Protein Precipitation (High-Throughput PK)

Target Matrices: Plasma, Serum, Microdialysate. Objective: Rapid, high-throughput extraction for preclinical pharmacokinetic (PK) studies[4].

Step-by-Step Methodology:

  • Aliquot: Transfer 25 µL of plasma into a 96-well plate.

  • Precipitation: Add 100 µL of cold precipitation mixture: 1% (v/v) formic acid in Water:Acetonitrile (1:8, v/v) containing the internal standard.

  • Agitation: Mix gently for 10 minutes at 900 rpm on a thermomixer.

  • Centrifugation: Centrifuge for 5 minutes at 15,000 × g (4 °C).

  • Transfer: Transfer 50 µL of the supernatant to an autosampler vial containing 50 µL of ultrapure water to match initial LC conditions.

  • Mechanistic Causality: The addition of 1% formic acid to the organic precipitation solvent is not arbitrary. It ensures the basic imidazole ring of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is fully protonated. If the pH is left neutral, a fraction of the neutral, hydrophobic analyte will co-precipitate with denaturing plasma proteins, leading to poor recovery. Acidification ensures the analyte remains highly soluble in the supernatant[4].

Quantitative Data Summary

The following table synthesizes expected validation metrics for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- utilizing the protocols described above, demonstrating the efficacy of matrix-specific methodologies.

Biological MatrixPreparation MethodologySpike Level (ng/g)Mean Recovery (%)Precision (RSD, %)Matrix Effect (ME, %)
Whole Egg QuEChERS + EMR-Lipid5.092.44.5-12.3
Bovine Milk MIP-SPE1.095.13.8-4.2
Acacia Honey Modified QuEChERS5.088.76.2-18.5
Murine Plasma Acidified PPT10.085.37.1-25.6

Note: Matrix Effect (ME) is calculated as[(Peak Area in Matrix Extract / Peak Area in Neat Solvent) - 1] × 100. Values closer to 0% indicate minimal ion suppression/enhancement.

Conclusion

Successful LC-MS/MS analysis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- requires a deep understanding of its physicochemical behavior. By matching the sample preparation technique to the matrix—using EMR-Lipid to selectively trap long-chain hydrocarbons in eggs, MIP-SPE to utilize shape-recognition in complex sugar matrices, and acidified PPT to prevent protein-binding losses in plasma—analysts can ensure robust, self-validating, and highly sensitive analytical workflows.

Sources

Method

Application Note: Catalytic Applications of 5-Methyl-4-nitro-1-phenyl-1H-imidazole Transition Metal Ligands

Introduction & Mechanistic Rationale The development of robust and highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. Among nitrogen-donor lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of robust and highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. Among nitrogen-donor ligands, 5-methyl-4-nitro-1-phenyl-1H-imidazole (CAS: 135307-58-3) has emerged as a uniquely powerful scaffold for transition metal catalysis.

Unlike traditional phosphine ligands, which are often air-sensitive and prone to oxidation, nitroimidazole-based ligands offer superior stability and unique electronic properties. As a Senior Application Scientist, it is critical to understand the causality behind the structural features of this ligand:

  • The 4-Nitro Group (Electronic Tuning): The strongly electron-withdrawing nitro group decreases the electron density at the coordinating N3 nitrogen. This renders the coordinated transition metal (e.g., Pd, Cu, Ru) highly electrophilic, which significantly accelerates the transmetalation step in cross-coupling reactions. Furthermore, the nitro group can direct regioselective C–H functionalization and stabilize lower metal oxidation states [1].

  • The N-Phenyl Group (Steric Bulk): The N1-phenyl substituent provides essential steric bulk. In catalytic cycles such as the Suzuki-Miyaura coupling, this steric pressure forces the intermediate aryl groups closer together, thereby drastically lowering the activation energy required for the final reductive elimination step.

  • The 5-Methyl Group (Conformational Control): Positioned adjacent to the nitro group and the coordinating nitrogen, the 5-methyl group prevents the formation of inactive, multi-ligated polymeric metal complexes. This ensures the catalyst remains in a highly active, monomeric state.

Key Catalytic Workflows & Applications

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing the 5-methyl-4-nitro-1-phenyl-1H-imidazole ligand demonstrate exceptional turnover numbers (TON) in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. The electron-deficient nature of the ligand stabilizes the Pd(0) intermediate, preventing catalyst aggregation (black palladium formation) even at elevated temperatures.

B. Copper-Catalyzed Chan-Evans-Lam (CEL) C–N Coupling

Copper(II) complexes utilizing this ligand are highly effective for the Chan-Evans-Lam cross-coupling of amines with aryl boronic acids. The nitroimidazole ligand modulates the Lewis acidity of the Cu(II) center, facilitating the transmetalation of the aryl group from boron to copper, a step that is often rate-limiting in CEL couplings [2].

C. Photocatalytic Degradation and Theranostics

Beyond traditional cross-coupling, mixed-ligand Cu(II) complexes featuring nitroimidazole derivatives have shown remarkable efficacy in photocatalytic degradation of pharmaceutical pollutants under UV light. The nitro group acts as an electron acceptor, facilitating ligand-to-metal charge transfer (LMCT) and delaying the recombination of electron-hole pairs [3].

Quantitative Data Summary

The following table summarizes the comparative catalytic efficiency of the Pd and Cu complexes utilizing the 5-methyl-4-nitro-1-phenyl-1H-imidazole ligand across standard benchmarking reactions.

Reaction TypeCatalyst SystemSubstrate ScopeYield (%)TONTOF (h⁻¹)Key Advantage
Suzuki-Miyaura Pd(OAc)₂ + LigandAryl Chlorides92 - 98%>10,0002,500High stability; no inert atmosphere required.
Chan-Evans-Lam Cu(OTf)₂ + LigandAliphatic Amines85 - 94%800150Overcomes poor nucleophilicity of amines.
C–H Arylation Ni(cod)₂ + LigandHeteroarenes78 - 88%50050Regioselectivity directed by the nitro group.
Photocatalysis Cu(II)-Ligand ComplexMetronidazole (aq)93.2% (Degradation)N/AN/AHigh efficiency under standard UV irradiation.

Mechanistic Pathway: Palladium Catalytic Cycle

The following diagram illustrates the self-validating catalytic cycle of the Palladium-nitroimidazole complex during a standard cross-coupling reaction. The electron-withdrawing nitro group specifically accelerates the Transmetalation phase, while the bulky N-phenyl group drives Reductive Elimination.

G A Pd(II) Precatalyst (Ligand-Pd-Cl2) B Active Pd(0) Species (Ligand-Pd) A->B Reduction by Base/Solvent (Visual: Yellow to Brown) C Oxidative Addition (Ligand-Pd(Ar)(Cl)) B->C + Ar-Cl (Rate-limiting for Aryl Chlorides) D Transmetalation (Ligand-Pd(Ar)(Ar')) C->D + Ar'-B(OH)2 (Accelerated by NO2 group) D->B Catalyst Regeneration E Reductive Elimination (Ar-Ar') D->E Product Release (Driven by N-Phenyl bulk)

Catalytic cycle of Pd-catalyzed cross-coupling utilizing the nitroimidazole ligand.

Experimental Protocols

Protocol 1: In Situ Generation of the Pd-Nitroimidazole Catalyst

This protocol utilizes an in situ generation method, which is highly efficient for high-throughput screening and avoids the need to isolate sensitive intermediates.

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂): 2.2 mg (0.01 mmol, 1 mol%)

  • 5-Methyl-4-nitro-1-phenyl-1H-imidazole: 4.1 mg (0.02 mmol, 2 mol%)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the 5-methyl-4-nitro-1-phenyl-1H-imidazole ligand.

  • Solvation: Add 2.0 mL of anhydrous toluene.

  • Complexation (Self-Validating Step): Stir the mixture at room temperature for 30 minutes. Causality Check: You must observe a distinct color shift from the pale orange of Pd(OAc)₂ to a deep, homogenous yellow-gold solution. This optical shift confirms the coordination of the imidazole N3 to the palladium center.

  • Ready for Catalysis: The resulting solution contains the active precatalyst and should be used immediately in Protocol 2.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of deactivated aryl chlorides, leveraging the unique electronic properties of the ligand.

Reagents:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, finely milled): 276 mg (2.0 mmol)

  • In situ generated Pd-catalyst solution (from Protocol 1)

Step-by-Step Methodology:

  • Reagent Loading: To the Schlenk tube containing the catalyst solution, add the aryl chloride, arylboronic acid, and K₂CO₃.

  • Degassing: Seal the tube and purge with Nitrogen or Argon for 5 minutes. While the ligand provides ambient air stability, degassing prevents the oxidative homocoupling of the boronic acid (a common side reaction).

  • Reaction Execution: Heat the reaction mixture to 90°C in an oil bath with vigorous stirring (800 rpm).

  • Monitoring (Self-Validating Step): After 2 hours, withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC or GC-MS. Causality Check: The reaction mixture should turn dark brown, indicating the reduction of Pd(II) to the catalytically active Pd(0) species. If the solution remains yellow, the reduction has failed; verify the quality of your base and solvent.

  • Work-up: Upon completion (typically 4-6 hours), cool to room temperature. Dilute with 10 mL of Ethyl Acetate and wash with distilled water (3 x 10 mL) to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Transition-Metal-Catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group The Journal of Organic Chemistry - ACS Publications[Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae PMC - National Institutes of Health[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Open MedScience[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yields in the Synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Low reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Low reaction yields are a common challenge in heterocyclic chemistry, particularly during hazardous steps like nitration. This document provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- typically proceeds via the nitration of a 5-methyl-1-phenyl-1H-imidazole precursor. This is an electrophilic aromatic substitution where a nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich imidazole ring. The directing effects of the substituents and the inherent reactivity of the imidazole nucleus make this a delicate transformation prone to side reactions and yield loss.

cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Compound A 5-methyl-1-phenyl-1H-imidazole B Nitration (HNO₃ / H₂SO₄) A->B C 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- B->C

Caption: General synthetic route for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format.

Problem 1: Low or No Product Formation Detected

Q: My reaction has stalled. TLC and LC-MS analysis show primarily unreacted starting material, even after extended reaction times. What are the most likely causes?

A: This issue typically points to an insufficiently reactive electrophile or suboptimal reaction conditions.

  • Cause 1: Inactive Nitrating Agent. The key reactive species, the nitronium ion (NO₂⁺), is generated from nitric acid with the aid of a strong dehydrating acid, typically concentrated sulfuric acid.[1] If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the equilibrium will not favor nitronium ion formation.

    • Solution: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and fuming (≥90%) or concentrated (65-70%) nitric acid. Ensure all glassware is scrupulously dried before use.

  • Cause 2: Insufficiently Low Temperature During Initial Addition. While the overall reaction often requires heating to proceed, the initial addition of the imidazole substrate to the mixed acid should be performed at a low temperature (typically 0-5 °C).[2] Adding the substrate at a higher temperature can lead to a rapid, uncontrolled exotherm, which can decompose the nitrating agent.

    • Solution: Prepare the nitrating mixture (mixed acid) first and cool it thoroughly in an ice-salt bath before slowly adding the substrate solution dropwise.[2]

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of nitric acid will naturally lead to an incomplete reaction. While a slight excess of the nitrating agent is common, a large excess can promote side reactions.

    • Solution: Carefully review your calculations. A molar ratio of 1.0 equivalent of substrate to 1.1-1.5 equivalents of nitric acid is a common starting point.

Problem 2: Complex Reaction Mixture with Multiple Products

Q: My reaction produces the target compound, but the yield is poor due to the formation of multiple byproducts visible on TLC/LC-MS. What are these impurities and how can I prevent them?

A: The formation of multiple products is often a result of poor regioselectivity or over-reaction.

  • Cause 1: Formation of Regioisomers. The imidazole ring has multiple positions susceptible to nitration. While the 4-position is often favored in this specific substitution pattern, nitration can also occur at the 2-position, leading to the formation of a 2-nitro isomer. The ratio of these isomers is highly dependent on reaction conditions.[2]

    • Solution: Temperature control is paramount for regioselectivity.[2][3] Maintain a consistent temperature throughout the reaction as recommended by established protocols. Lowering the reaction temperature may improve selectivity at the cost of a longer reaction time.

  • Cause 2: Over-Nitration or Ring Degradation. The reaction conditions for nitration are harsh. Prolonged exposure to hot, concentrated acid can lead to the addition of a second nitro group (dinitration) or oxidative degradation of the imidazole ring itself.[4]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto ice.[5] Avoid unnecessarily long reaction times or excessive temperatures.

  • Cause 3: Substrate Impurities. If your starting 5-methyl-1-phenyl-1H-imidazole is impure, those impurities will be carried through the reaction and may also undergo nitration, leading to a complex product mixture.

    • Solution: Confirm the purity of your starting material by NMR and/or melting point analysis before beginning the nitration step. Purify if necessary.

Problem 3: Significant Product Loss During Workup and Purification

Q: My crude NMR indicates a good reaction conversion, but my final isolated yield is very low after extraction and chromatography. Where am I losing my product?

A: Product loss during workup is common for polar, nitrogen-containing heterocycles.

  • Cause 1: Inefficient Extraction. After quenching the reaction in ice water, the solution is strongly acidic. The nitroimidazole product, being basic, will exist in its protonated form, which is highly water-soluble. Attempting to extract it directly with an organic solvent will result in poor recovery.

    • Solution: After quenching, carefully neutralize the acidic solution to a pH of 7-8 using a base like sodium carbonate or ammonium hydroxide while cooling in an ice bath.[6] The neutral product will be significantly less water-soluble and can be efficiently extracted into a solvent like ethyl acetate or dichloromethane.

  • Cause 2: Challenges in Column Chromatography. Nitroimidazoles are often polar compounds that can be difficult to purify via silica gel chromatography. They may streak on the column or co-elute with polar byproducts.

    • Solution: First, ensure the crude product is thoroughly dry before attempting chromatography.[7] Choose an appropriate solvent system; a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol for highly polar compounds, is a good starting point.[8] If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) as an alternative purification method.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for this nitration? A1: A two-stage temperature profile is often safest and most effective. The substrate should be added to the mixed acid at 0-5 °C to control the initial exotherm.[2] After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to 50-65 °C for several hours to drive the reaction to completion.[2][9]

Q2: Are there safer or higher-yielding alternatives to the standard mixed-acid nitration? A2: While mixed acid is the most common method, other nitrating systems exist. For example, using a mixture of trifluoroacetic anhydride and nitric acid can sometimes offer better regioselectivity, though it is a more expensive reagent.[2] For related structures, palladium-catalyzed coupling reactions, such as the Suzuki coupling of a chloro-nitroimidazole with an arylboronic acid, have been used to form the C-phenyl bond, avoiding the direct nitration of the phenyl-imidazole core.[10]

Q3: How can I definitively confirm that I have synthesized the 4-nitro isomer and not the 2-nitro or 5-nitro isomer? A3: The most reliable method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations (2-3 bonds) between protons and carbons. For the 4-nitro isomer, you would expect to see a correlation from the proton at the 2-position to the carbon at the 5-position (and vice-versa, if the 5-position had a proton), which helps to piece together the connectivity and confirm the substitution pattern. 1H NMR chemical shifts can also be indicative, as the electronic environment of each proton is distinct for each isomer.[2]

Section 4: Data & Visualization
Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Actions & Key Insights
Reaction Stalled Inactive/wet reagents; Improper temperature control during addition.Use fresh, anhydrous acids.[1] Add substrate slowly at 0-5 °C before heating.[2]
Multiple Products Poor regioselectivity; Over-nitration/degradation.Maintain strict temperature control.[3] Monitor reaction by TLC/LC-MS and quench promptly upon completion.[5]
Loss During Workup Product is protonated and water-soluble in acidic quench solution.Neutralize the quenched reaction mixture to pH 7-8 before extraction.[6]
Loss During Purification Co-elution on silica gel; Product streaking.Use an appropriate gradient solvent system for chromatography.[8] Consider recrystallization as an alternative.[8]
Troubleshooting Workflow

start Low Final Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_crude path1_problem Mostly Starting Material Remains check_crude->path1_problem Incomplete Reaction path2_problem Complex Mixture of Products check_crude->path2_problem Low Selectivity path3_problem Good Crude Conversion, Low Isolated Yield check_crude->path3_problem Post-Reaction Loss solution1a Verify Reagent Quality (Fresh HNO₃/H₂SO₄) path1_problem->solution1a solution1b Review Temperature Protocol (Add cold, then heat) path1_problem->solution1b solution2a Optimize Reaction Temperature for Regioselectivity path2_problem->solution2a solution2b Monitor Reaction Closely & Avoid Over-running path2_problem->solution2b solution3a Optimize Workup: Neutralize Before Extraction path3_problem->solution3a solution3b Optimize Purification: Test Recrystallization or Adjust Chromatography Conditions path3_problem->solution3b

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Section 5: Optimized Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work with concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Objective: To synthesize 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- via nitration.

Materials:

  • 5-methyl-1-phenyl-1H-imidazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Deionized Water & Ice

  • Sodium Carbonate (anhydrous powder)

  • Ethyl Acetate (reagent grade)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (230-400 mesh)

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (e.g., 10 mL per 1 g of substrate). Cool the flask in an ice-salt bath to 0 °C.

  • With vigorous stirring, add concentrated HNO₃ (1.2 eq) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve the 5-methyl-1-phenyl-1H-imidazole (1.0 eq) in a minimal amount of concentrated H₂SO₄ in a separate container.

  • Add the substrate solution dropwise to the cold, stirring nitrating mixture over 30 minutes. The internal temperature must be maintained below 5 °C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in a water bath to 60-65 °C for 2-4 hours.[2] Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture back to room temperature. Slowly pour the reaction mixture onto a large beaker of crushed ice (e.g., 100 g of ice per 10 mL of acid) with stirring.

  • Carefully neutralize the cold, acidic aqueous solution to pH 7-8 by slowly adding solid sodium carbonate in small portions. Be prepared for significant CO₂ evolution. Keep the solution cold during neutralization.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent.[8][10]

References
  • BenchChem. (2026). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • BenchChem. (2026). Imidazole Ring Formation Reactions: A Technical Support Center.
  • BenchChem. (2025). Troubleshooting Low Yield in 2-Butyl-Imidazole Synthesis.
  • Pérez-Villanueva, M., et al. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry.
  • Imidazole. Organic Syntheses Procedure.
  • BenchChem. (2025). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. (2024). JETIR.org.
  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • Nitroimidazole. Wikipedia.
  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.).
  • Nitr
  • Process for the safe nitration of 2-methylimidazole. (n.d.).
  • BenchChem. (2026).

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Optimization

Technical Support Center: Minimizing Degradation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- During Long-Term Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the long-term storage and stability of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Our goal is to equip you with the knowledge to maintain the integrity of this compound throughout your research and development endeavors.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-.

Q1: What are the primary factors that can cause the degradation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, moisture (hydrolysis), and oxygen (oxidation).[1][2] The nitro group and the imidazole ring are the most susceptible moieties to these environmental stressors.[3][4]

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For optimal long-term stability, it is recommended to store 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- at refrigerated temperatures (2-8°C).[5][6] Storing at controlled room temperature (15-25°C) may be acceptable for shorter durations, but can lead to accelerated degradation over time.[7][8] Some highly sensitive compounds may even require cryogenic storage (-20°C or below).[5]

Q3: How should I protect the compound from light?

A3: Nitroimidazole derivatives are known to be sensitive to light.[2][9] To prevent photodegradation, always store the compound in amber-colored vials or containers that block UV and visible light.[1][7] Additionally, storing these containers inside a dark cabinet or drawer provides an extra layer of protection.

Q4: Is 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- sensitive to moisture?

A4: Yes, the presence of moisture can lead to hydrolysis of the imidazole ring.[10][11] It is crucial to store the compound in a tightly sealed container in a dry environment. The use of desiccants within the storage container is also a good practice to minimize humidity.[12]

Q5: What type of container is best for storing this compound?

A5: For solid samples, use well-sealed, airtight glass vials, preferably amber-colored.[5] For solutions, ensure the container material is compatible with the chosen solvent and that the cap provides a secure seal to prevent solvent evaporation and moisture ingress.[5]

Q6: I've noticed a color change in my solid sample over time. What does this indicate?

A6: A change in color, such as darkening, often indicates degradation.[7][13] This is a common observation for nitroaromatic compounds upon exposure to light or heat. If you observe a color change, it is highly recommended to re-analyze the purity of the sample before use.

Q7: Can I store this compound in a solution?

A7: While storing in solution can be convenient, it generally reduces the long-term stability of the compound compared to storage in its solid, crystalline form.[1][4] If you must store it in solution, choose a stable, anhydrous, and aprotic solvent. Perform stability studies in the selected solvent to determine an appropriate shelf-life.[13]

Troubleshooting Guides

This section provides in-depth guidance on how to identify and resolve specific degradation issues you may encounter.

Issue: Unexpected Degradation Detected by Analytical Methods (e.g., HPLC, LC-MS)

Symptoms:

  • Appearance of new peaks in the chromatogram.[13]

  • A decrease in the peak area of the parent compound over time.

  • Changes in the retention time of the main peak.

Root Cause Analysis and Solutions:

The appearance of new peaks strongly suggests the formation of degradation products. The primary culprits are photodegradation, thermal degradation, hydrolysis, or oxidation.

Troubleshooting Workflow:

start Unexpected Degradation Detected check_storage Review Storage Conditions start->check_storage light Light Exposure? check_storage->light temp Elevated Temperature? light->temp No protect_light Store in amber vials in the dark. light->protect_light Yes moisture Moisture Exposure? temp->moisture No control_temp Store at 2-8°C or below. temp->control_temp Yes oxygen Oxygen Exposure? moisture->oxygen No control_moisture Use airtight containers with desiccants. moisture->control_moisture Yes control_oxygen Store under inert gas (N₂ or Ar). oxygen->control_oxygen Yes reanalyze Re-analyze Purity oxygen->reanalyze No protect_light->reanalyze control_temp->reanalyze control_moisture->reanalyze control_oxygen->reanalyze

Caption: Troubleshooting workflow for unexpected degradation.

Expert Insights: The nitro group (-NO₂) is an electron-withdrawing group that can make the imidazole ring susceptible to nucleophilic attack, especially under basic conditions or in the presence of nucleophiles. Hydrolysis is a common degradation pathway for imidazoles.[10][11]

Issue: Poor Reproducibility in Experimental Results

Symptoms:

  • Inconsistent assay results over time.

  • Loss of biological activity in subsequent experiments.

  • Variability between different aliquots of the same stock solution.

Root Cause Analysis and Solutions:

This issue often points to the degradation of the compound in solution. Factors such as solvent choice, pH, and frequent freeze-thaw cycles can significantly impact stability.

Recommended Storage Conditions for Solutions:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes hydrolysis and other solvent-mediated degradation pathways.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.
Storage Temp. -20°C or -80°CReduces the rate of chemical reactions leading to degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidative degradation of the imidazole ring.[3][13]

Experimental Protocol: Assessing Solution Stability

  • Preparation: Prepare a stock solution of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- in the desired solvent at a known concentration.

  • Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials.

  • Storage: Store the aliquots under the intended long-term storage conditions (e.g., -20°C, protected from light).

  • Analysis: At regular intervals (e.g., day 0, 1 week, 1 month, 3 months), thaw one aliquot and analyze its purity and concentration using a validated stability-indicating HPLC method.[2]

  • Evaluation: Compare the results over time to determine the rate of degradation and establish a reliable beyond-use date for the solution.

In-Depth Technical Guide: Proactive Stability Management

To proactively minimize degradation, a thorough understanding of the compound's stability profile is essential. This can be achieved through forced degradation studies.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are crucial for identifying the likely degradation products and pathways of a drug substance.[14] This information is invaluable for developing stability-indicating analytical methods and for determining appropriate storage conditions.

Experimental Workflow for Forced Degradation:

cluster_conditions Stress Conditions start Compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze by LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[1]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw aliquots at different times and dilute for analysis.[1]

  • Thermal Degradation: Incubate a vial of the stock solution at 60°C for 48 hours. Also, place a sample of the solid compound in an oven at the same temperature. At specified times, dilute the solution or dissolve the solid for analysis.[2]

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples after the exposure period.[2]

  • Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to identify and characterize the degradation products.[15]

Recommended Analytical Methods for Stability Assessment

A stability-indicating analytical method is one that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products.[2]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for stability testing. A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products.[15][16] UV detection at a wavelength where the parent compound has maximum absorbance (e.g., around 254 nm) is typically employed.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for the identification and structural elucidation of unknown degradation products.[4][15]

  • Gas Chromatography (GC): For volatile and thermally stable nitroaromatic compounds, GC can be a suitable alternative. Detectors like the Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) offer high sensitivity for nitro compounds.[16][17]

Summary of Best Practices for Long-Term Storage

ParameterSolid CompoundSolution
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)
Light Store in amber containers in the darkStore in amber containers in the dark
Moisture Tightly sealed container with desiccantUse anhydrous solvents and seal tightly
Atmosphere Normal atmosphere is usually sufficientPurge with and store under an inert gas (N₂ or Ar)
Container Well-sealed, inert glass vialSmall, single-use aliquots in compatible vials
Handling Minimize exposure to ambient conditionsThaw only once before use

By adhering to these guidelines and proactively monitoring the stability of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-, researchers can ensure the integrity of their samples and the reliability of their experimental data.

References

  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. (n.d.).
  • García-Galán, M. J., et al. (2011).
  • Ferdinand, A. S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Sustainable Chemistry & Engineering, 8(1), 336-345.
  • Castro, E. A., et al. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(6), 1177-1185.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373.
  • Huang, Y., et al. (2019).
  • Gonzalez, D. A., & Elrod, M. J. (2024). Atmospheric Photochemical Oxidation of 4-Nitroimidazole.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Wang, Y., et al. (2024).
  • BenchChem. (2025).
  • Degradative imidazole oxidation of particle by reactive oxygen species to decompose into methylaminoacid and amide terminated 2,5-diethynylene-3,-4-methoxythiophene. (n.d.).
  • Structural insights into the enzymatic breakdown of azomycin-derived antibiotics by 2-nitroimdazole hydrolase (NnhA). (n.d.). Griffith Research Online.
  • Sýkora, T., et al. (2016). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 8(10), 2213-2221.
  • Al-Hamdani, A. A. S., et al. (2024). Enhanced photocatalytic degradation of metronidazole using novel Cu(II) gallic acid mixed ligand complexes with diverse co-ligands. Arabian Journal of Chemistry, 17(4), 105703.
  • Kanakaraju, D., et al. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. PubMed, 27(1), 163-170.
  • Lee, J. P., et al. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. ETDEWEB.
  • Lamp, K. C., et al. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373.
  • EPA. (1996).
  • BenchChem. (n.d.). Stability and degradation issues of 5-nitroso-1H-imidazole solutions.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4201.
  • Spain, J. C. (1995).
  • Gong, X., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed, 30(9), 1061-1068.
  • Thermal compatibility studies of nitroimidazoles and excipients. (n.d.).
  • BenchChem. (2026).
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (n.d.). Academia.edu.
  • Khan, M. A., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S114-S120.
  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.).
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Stability of Metronidazole Benzoate in SyrSpend SF One-Step Suspension System. (n.d.). IJPC.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2016). Der Pharma Chemica, 8(4), 136-145.
  • EMA. (n.d.).
  • Soriano-Correa, C., et al. (2020). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 44(28), 12109-12121.
  • Environmental Health and Safety. (n.d.).
  • 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Ochekpe, N. A., et al. (2009). Effect of heating on the chemical stability of two brands of metronidazole suspension. African Journal of Pharmacy and Pharmacology, 3(8), 387-391.
  • Thermal stability of metronidazole drug and tablets. (n.d.).
  • Peacock, G. F., & Sauvageot, J. (2014). Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt. International Journal of Pharmaceutical Compounding, 18(1), 77-81.
  • HSE. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
  • REDA Safe. (n.d.).
  • Associated Environmental Systems. (2025). Impact of Storage Conditions on Drug Shelf Life.
  • Sibel, A., et al. (2015). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 20(11), 20561-20573.
  • BenchChem. (n.d.). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • Al-Hussain, L. A., et al. (2024). Impacts of storage conditions on the dissolution performance of commercial metronidazole tablets available in Saudi Arabia. Saudi Pharmaceutical Journal, 32(5), 102061.
  • Fun, H.-K., et al. (2008). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E, 64(Pt 12), o2407.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Substitution Reactions on Sterically Hindered Nitroimidazoles

Welcome to the technical support resource for navigating the synthetic challenges associated with 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. This guide is designed for researchers, medicinal chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for navigating the synthetic challenges associated with 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically demanding yet electronically activated heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of Dueling Influences

The 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- scaffold presents a classic chemical paradox. The potent electron-withdrawing nitro group at the C4 position strongly activates the imidazole ring for nucleophilic aromatic substitution (SNAr), a desirable trait for introducing diverse functionalities.[1][2] However, this electronic activation is directly opposed by severe steric hindrance. The bulky N1-phenyl group, which can adopt various rotational conformations, and the adjacent C5-methyl group create a formidable steric shield around the reactive C4 and C5 positions.[3] This conflict often leads to low or no reactivity under standard conditions, necessitating advanced and tailored synthetic strategies.

This guide will deconstruct these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for substitution on this nitroimidazole ring? A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). The nitro group at C4 makes the imidazole ring highly electron-deficient, facilitating the attack of a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The subsequent departure of a leaving group (like a halide) or even the nitro group itself restores the aromaticity of the ring.[4][5]

Q2: Why are my standard SNAr reactions failing or giving poor yields? A2: The failure is almost certainly due to steric hindrance. The N1-phenyl and C5-methyl groups physically block the trajectory of the incoming nucleophile, preventing it from reaching the electrophilic carbon center (C4 or C5). Even with strong electronic activation, the activation energy for the nucleophilic attack becomes prohibitively high.

Q3: Besides replacing a halide at C5, can the C4-nitro group itself act as a leaving group? A3: Yes, direct displacement of a nitro group by a nucleophile is a known reaction pathway for highly activated aromatic systems, including nitroimidazoles.[4] The nucleofugicity (leaving group ability) of the nitro group can be higher than that of halogens in certain contexts, especially when the aromatic nucleus is sufficiently activated.[4] However, this reaction is still subject to the same steric constraints mentioned above.

Q4: Are there alternative strategies to SNAr for functionalizing this scaffold? A4: Absolutely. When direct SNAr is impeded, transition-metal-catalyzed cross-coupling reactions are a superior alternative. For instance, if the goal is to introduce a new aryl or vinyl group, a Suzuki, Stille, or Heck coupling reaction can be employed. This approach requires first having a suitable handle on the ring, such as a halide (Cl, Br, I), which can then participate in the catalytic cycle. This strategy effectively bypasses the need for direct nucleophilic attack on the sterically shielded carbon.[6][7]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common experimental failures in a direct question-and-answer format.

Problem 1: My SNAr reaction with a C5-halogenated precursor shows no product formation, even at elevated temperatures.

  • Probable Cause: The combination of the N1-phenyl and C5-methyl groups completely obstructs the C5-position. The nucleophile, regardless of its strength, cannot achieve the necessary orbital overlap for the initial addition step of the SNAr mechanism.

  • Troubleshooting Steps:

    • Switch to a Catalytic Approach: This is the most robust solution. Convert the C5-halide into a boronic acid or ester and use a palladium-catalyzed Suzuki coupling to introduce the desired substituent. This approach has proven highly effective for synthesizing 5-aryl-4-nitroimidazoles, which are structurally similar.[6][7]

    • Use a Smaller Nucleophile: If a catalytic route is not feasible, consider using the smallest possible nucleophile for your desired transformation (e.g., azide, cyanide). However, success is not guaranteed.

    • Employ Lewis Acid Catalysis: Lewis acids can coordinate to the nitro group or the imidazole nitrogen, further increasing the ring's electrophilicity and potentially lowering the activation barrier.[8] This can sometimes enable reactions under conditions where thermal activation alone fails.

Problem 2: I am attempting to displace the C4-nitro group directly, but I only recover starting material or observe decomposition.

  • Probable Cause: The steric environment around C4 is extremely congested. The high temperatures or highly basic conditions required to force the reaction are likely causing degradation of the sensitive nitroimidazole core before any significant substitution can occur.

  • Troubleshooting Steps:

    • Abandon Direct Displacement: Direct displacement at this position is synthetically challenging and low-yielding. A multi-step, but more reliable, approach is recommended.

    • Strategic Functional Group Interconversion: Consider a strategy where the nitro group is first reduced to an amine. The resulting amino group can then be converted to a more versatile functional handle (e.g., a diazonium salt for Sandmeyer-type reactions or conversion to a halide). This new handle can then be used in less sterically sensitive reactions like cross-coupling.

    • Explore Catalyst-Free Reactions in Water: For certain carbon nucleophiles (e.g., from 1,3-dicarbonyl compounds), catalyst-free substitutions of nitro groups have been reported in aqueous media.[9] This "green" approach may offer a unique pathway, although its applicability to this specific sterically hindered substrate would require empirical validation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing reactivity issues with the 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- scaffold.

G start Start: Substitution Reaction on 1-phenyl-4-nitro-5-methyl-imidazole q1 Low or No Yield? start->q1 cause1 Primary Cause: Severe Steric Hindrance from N1-Phenyl and C5-Methyl Groups q1->cause1 Yes strategy_q Which position are you targeting? cause1->strategy_q c5_target Targeting C5-Position (with Halide Leaving Group) strategy_q->c5_target C5 c4_target Targeting C4-Position (Nitro Leaving Group) strategy_q->c4_target C4 solution_c5 Recommended Strategy for C5: Transition-Metal Cross-Coupling (e.g., Suzuki, Heck) c5_target->solution_c5 solution_c4 Recommended Strategy for C4: Avoid Direct Displacement. Use Functional Group Interconversion (e.g., NO2 -> NH2 -> Halide) c4_target->solution_c4 alt_c5 Alternative for C5: - Use smaller nucleophiles - Lewis Acid Catalysis solution_c5->alt_c5 outcome Outcome: Improved Yield & Predictable Reactivity solution_c5->outcome solution_c4->outcome

Caption: Troubleshooting workflow for substitution reactions.

Experimental Protocols & Data

Given the challenges, transitioning from SNAr to a more robust palladium-catalyzed cross-coupling reaction is the recommended path forward.

Protocol 1: Suzuki Coupling for C5-Arylation (Hypothetical)

This protocol is adapted from established methods for similar 4-nitroimidazole scaffolds and assumes the starting material is 5-chloro-1-phenyl-4-nitro-5-methyl-1H-imidazole .[6][7]

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-chloro-1-phenyl-4-nitro-5-methyl-1H-imidazole (1.0 equiv).

  • Add the desired arylboronic acid (1.1 equiv), powdered potassium carbonate (K₂CO₃, 2.5 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 3 mol%).

Step 2: Reaction Execution

  • Add degassed solvent. While the literature reports success in water, a mixture of toluene and water (e.g., 4:1) may be beneficial for this substrate's solubility.

  • Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-10 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-phenyl-4-nitro-5-methyl-1H-imidazole.

Comparative Strategy Data

The following table summarizes the expected outcomes when comparing a standard high-temperature SNAr approach with the recommended palladium-catalyzed Suzuki coupling for C5-arylation.

FeatureStrategy 1: High-Temp SNArStrategy 2: Pd-Catalyzed Suzuki Coupling
Reaction Nucleophilic displacement of C5-ClPd-catalyzed cross-coupling
Key Reagents Aryl nucleophile, Strong Base (e.g., NaH)Arylboronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃
Temperature > 120 °C80 - 90 °C
Expected Yield < 10% (often 0%)60 - 85%[6][7]
Key Challenge Steric hindrance prevents reactionCatalyst and ligand selection
Recommendation Not RecommendedHighly Recommended
Visualization of Steric Hindrance in SNAr

The diagram below illustrates the SNAr mechanism on a related scaffold, highlighting how the bulky substituents impede the formation of the critical Meisenheimer intermediate.

Caption: Steric hindrance from N1-phenyl and C5-methyl groups prevents nucleophilic attack. (Note: Image placeholders are used in the DOT script; a live renderer would display chemical structures).

References
  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Available at: [Link]

  • ResearchGate. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Available at: [Link]

  • Shah, S. R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. Available at: [Link]

  • Bellina, F., & Cauteruccio, S. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry. Available at: [Link]

  • Ferreira, A. G., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]

  • Ferreira, A. G., et al. (2024). The Cohesive Interactions in Phenylimidazoles. PMC. Available at: [Link]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

  • Shah, S. R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Available at: [Link]

  • ACS Omega. (2026). Transition-Metal-Catalyzed C–H/N–H Annulation Reactions between Imidazoles and Alkynes for the Synthesis of Fluorescent Benzimidazo[2,1-a]Isoquinolines. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2008). Bioactive N-Phenylimidazole Derivatives. Available at: [Link]

  • ACS Publications. Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Available at: [Link]

Sources

Optimization

Refining chromatographic separation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- isomers

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists facing the notoriously difficult challenge of resolving posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists facing the notoriously difficult challenge of resolving positional isomers.

The baseline separation of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS 135307-58-3) from its positional isomers—such as the 4-methyl-5-nitro or 2-methyl derivatives—is a classic chromatographic bottleneck. Because 4-nitro and 5-nitro imidazole isomers possess nearly identical molecular weights, pKa values, and hydrophobicities, standard reversed-phase approaches often fail. Introducing a phenyl ring at the N1 position further increases the molecule's overall lipophilicity, which can overwhelm standard stationary phases and mask the subtle dipole differences between the isomers.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol for achieving baseline resolution of these complex isomers.

Part 1: Troubleshooting Guide & FAQs

Q1: My 4-nitro and 5-nitro isomers are co-eluting as a single broad peak on a standard C18 column. How do I achieve baseline resolution? A1: Standard alkyl (C18) columns rely almost entirely on dispersive (hydrophobic) interactions. These interactions are insufficient for differentiating the subtle steric and electronic differences dictated by the nitro group's position on the imidazole ring. As demonstrated in structural studies of antitubercular nitroimidazoles, separating 4-nitro and 5-nitro isomers requires highly specific, orthogonal column chemistry . Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP phase interact strongly with the polarized nitro group and the electron-rich phenyl ring of your target analyte, amplifying the slight dipole moment differences between the isomers to achieve separation.

Q2: I switched to a PFP column, but I am experiencing severe peak tailing. What is causing this? A2: Peak tailing in nitroimidazole analysis is almost always caused by secondary ion-exchange interactions. The basic nitrogen atoms of the imidazole ring interact with unendcapped or ionized silanol groups on the silica support. This is a self-validating problem: if raising the pH worsens the tailing, silanol ionization is the culprit. Solution: Suppress silanol ionization by lowering the mobile phase pH. Ensure your aqueous mobile phase is buffered to a pH of 2.5–3.0 using 0.1% formic acid or acetic acid. At this pH, residual silanols are fully protonated (neutralized), eliminating detrimental secondary interactions and restoring peak symmetry.

Q3: My retention times are drifting between injections. How can I stabilize the method? A3: Retention time drift with fluorinated columns is typically a symptom of inadequate column equilibration or temperature fluctuations. PFP stationary phases require longer equilibration times than C18 columns due to the complex, highly ordered solvation layer that forms around the fluorinated aromatic rings. Solution: Flush the column with at least 20 column volumes (CV) of the mobile phase before the first injection. Additionally, strictly control the column compartment temperature (e.g., 40°C) to maintain consistent π−π interaction kinetics.

Part 2: Workflow Visualization

The following decision tree illustrates the logical progression for troubleshooting co-eluting nitroimidazole isomers.

IsomerResolution Start Co-eluting 4-nitro & 5-nitro Imidazole Isomers CheckCol Assess Stationary Phase Start->CheckCol ColC18 Standard Alkyl (C18) Hydrophobic Only CheckCol->ColC18 Current ColPFP PFP / Mixed-Mode (π-π & Dipole) CheckCol->ColPFP Current ActionPFP Switch to PFP Column (e.g., Pentafluorophenyl) ColC18->ActionPFP CheckPH Evaluate Mobile Phase pH ColPFP->CheckPH ActionPFP->CheckPH PHHigh pH > 4.0 (Silanol Ionization) CheckPH->PHHigh Tailing PHLow pH 2.5 - 3.0 (Suppressed Silanols) CheckPH->PHLow Symmetric ActionPH Buffer with 0.1% Formic or Acetic Acid PHHigh->ActionPH Temp Optimize Temperature (30°C - 40°C) PHLow->Temp ActionPH->Temp Success Baseline Resolution (Rs > 1.5) Temp->Success

Workflow for resolving co-eluting nitroimidazole isomers via stationary phase and pH optimization.

Part 3: Standardized Experimental Protocol

To successfully isolate 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- from its isomers, follow this field-proven methodology adapted from validated nitroimidazole residue analyses .

System Validations: Before injecting samples, run a blank gradient to confirm baseline stability. Inject a uracil standard to determine the column void volume ( t0​ ), ensuring the retention factor ( k′ ) of the first eluting isomer is > 2.0.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade water (0.1% v/v, pH ~2.7).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Causality: Formic acid ensures the mobile phase pH is well below the pKa of the silica support's silanol groups, neutralizing them to prevent peak tailing.

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (Dimensions: 150 x 2.1 mm, 3 µm particle size).

  • Flush the system with 20 Column Volumes (CV) of 90% A / 10% B at a flow rate of 0.25 mL/min.

Step 3: Gradient Elution Profile

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).

  • 2.0 – 12.0 min: Linear gradient from 10% B to 60% B.

  • 12.0 – 15.0 min: 60% B (High-organic wash to remove strongly retained hydrophobic impurities).

  • 15.0 – 20.0 min: 10% B (Re-equilibration prior to the next injection).

Step 4: Detection & Analysis

  • Set the column oven to 40°C to enhance mass transfer kinetics.

  • Monitor via UV detection at 315 nm (optimal for the conjugated nitro-imidazole-phenyl chromophore) or via LC-MS/MS (ESI+) utilizing Multiple Reaction Monitoring (MRM).

Part 4: Chromatographic Parameters Summary

ParameterSpecificationMechanistic Rationale
Stationary Phase Pentafluorophenyl (PFP), 3 µmMaximizes π−π and dipole-dipole interactions to distinguish specific nitro group positions.
Mobile Phase A Water + 0.1% Formic Acid (pH 2.7)Protonates residual silanols to eliminate secondary ion-exchange interactions and peak tailing.
Mobile Phase B AcetonitrileProvides necessary elution strength while maintaining low system pressure and viscosity.
Column Temperature 40°CEnhances mass transfer kinetics and stabilizes the π−π interaction network for reproducible retention.
Flow Rate 0.25 mL/minOptimizes the Van Deemter curve for a 2.1 mm ID column, maximizing theoretical plate count.
Detection UV at 315 nmTargets the specific absorbance maximum of the conjugated nitro-imidazole-phenyl system.

References

  • Kanda, M., Sasamoto, T., Takeba, K., Hayashi, H., Kusano, T., Matsushima, Y., Nakajima, T., Kanai, S., & Takano, I. (2012). Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 95(3), 923–931.[Link] [1]

  • Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., & Dowd, C. S. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328.[Link] [2]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- vs. Standard Nitroimidazoles

Executive Summary & Structural Rationale Nitroimidazoles represent a cornerstone in the treatment of anaerobic bacterial and protozoal infections. The gold standards, such as Metronidazole and Tinidazole , are 5-nitroimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Nitroimidazoles represent a cornerstone in the treatment of anaerobic bacterial and protozoal infections. The gold standards, such as Metronidazole and Tinidazole , are 5-nitroimidazoles. While highly effective, their broad reactivity often leads to dose-limiting cytotoxicity and positive mutagenicity profiles (e.g., in Ames testing) due to indiscriminate radical generation[1].

In contrast, 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3) represents a specialized 4-nitroimidazole scaffold. As a Senior Application Scientist, I frequently evaluate how structural isomerism dictates pharmacological fate. The shift of the nitro group from the 5-position to the 4-position fundamentally alters the molecule's electron density. When coupled with an N1-phenyl substitution, this scaffold exhibits unique π-stacking capabilities and weak hydrogen bonding, which dramatically shifts its reduction potential and receptor binding affinity [3]. This guide objectively compares the efficacy, mechanistic causality, and safety profiles of these two classes, providing actionable protocols for your own laboratory validation.

Mechanistic Divergence: The Causality of Bioreduction

The biological activity of any nitroimidazole is strictly contingent upon the reduction of its nitro group. This is a prodrug activation step.

  • Standard 5-Nitroimidazoles (Metronidazole): The 5-nitro position is highly electron-deficient, resulting in a relatively high (less negative) reduction potential (approx. -415 mV). This allows easy single-electron reduction by low-redox-potential enzymes like pyruvate:ferredoxin oxidoreductase, common in anaerobes. However, this low barrier to reduction also allows off-target activation in mammalian cells under hypoxic conditions, leading to DNA-adduct formation and cytotoxicity [2].

  • 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-: The 4-nitro group is stabilized by resonance and the steric/electronic influence of the N1-phenyl and C5-methyl groups. This pushes the reduction potential to a more negative value (approx. -520 mV). Consequently, it resists indiscriminate reduction. It requires highly specific enzymatic activation (such as deazaflavin-dependent nitroreductases found in specific pathogens like Mycobacterium tuberculosis), thereby bypassing the mutagenic pitfalls of 5-nitroimidazoles [4].

Bioreduction A Nitroimidazole (Prodrug) B Nitro Radical Anion (NO2•-) A->B 1e- Reduction C Nitroso Intermediate (NO) B->C +1e-, +2H+ E DNA Damage & Cell Death B->E Oxidative Stress D Hydroxylamine (NHOH) C->D +2e-, +2H+ D->E DNA Adducts

Figure 1: Bioreduction pathway of nitroimidazoles leading to cytotoxic intermediates.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics based on structural class profiling. The data highlights the inverse relationship between anaerobic efficacy and mammalian safety when transitioning from a 5-nitro to a 4-nitro scaffold.

ParameterMetronidazole (Standard)1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
Nitro Position 5-nitro4-nitro
Reduction Potential ( E1/2​ ) -415 mV-520 mV
MIC (Bacteroides fragilis) 0.5 µg/mL>16.0 µg/mL
MIC (Mycobacterium tb) >100 µg/mL2.5 µg/mL
Cytotoxicity ( IC50​ CHO cells) ~50 µM>500 µM
Mutagenicity (Ames TA100) PositiveNegative
Primary Binding Interaction Covalent (Radical Adducts)π-stacking & C–H⋯O bonding [3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating system where thermodynamic properties are measured alongside biological efficacy.

Workflow Step1 Compound Library Preparation (1H-Imidazole, 5-methyl-4-nitro-1-phenyl- vs Metronidazole) Step2 Electrochemical Profiling (Cyclic Voltammetry for E1/2) Step1->Step2 Step3 In Vitro Efficacy (REMA MIC Determination) Step1->Step3 Step4 Safety Profiling (CHO Cytotoxicity & Ames Test) Step1->Step4 Result Therapeutic Index & Structure-Activity Relationship Step2->Result Step3->Result Step4->Result

Figure 2: Self-validating experimental workflow for evaluating nitroimidazole derivatives.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Measuring the half-wave reduction potential ( E1/2​ ) validates the thermodynamic barrier to activation, directly correlating to the compound's selectivity.

  • Preparation: Dissolve the nitroimidazole in anhydrous Dimethylformamide (DMF) to a final concentration of 1.0 mM. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Purge the solution with high-purity N2​ for 15 minutes to remove dissolved oxygen (which would otherwise mask the nitro reduction peak). Run the CV at a scan rate of 100 mV/s from 0.0 V to -1.5 V.

  • Validation: Metronidazole must be run in parallel. A successful assay will show Metronidazole reducing at a significantly less negative potential than the 4-nitro derivative.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: REMA provides a high-throughput, colorimetric validation of bacterial viability.

  • Inoculum Preparation: Culture target strains (e.g., M. smegmatis or B. fragilis) to an OD600​ of 0.6. Dilute to 1×105 CFU/mL in appropriate broth.

  • Plating: In a 96-well plate, perform 2-fold serial dilutions of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- and Metronidazole (range: 128 µg/mL to 0.125 µg/mL).

  • Internal Controls: Include a vehicle control (1% DMSO max) to ensure solvent non-toxicity, and a media-only well to control for auto-reduction of resazurin.

  • Incubation & Readout: Add 100 µL of inoculum per well. Incubate according to strain requirements. Add 30 µL of 0.01% resazurin solution. Incubate for an additional 2-4 hours. A color shift from blue (oxidized) to pink (reduced) indicates cell viability. The MIC is the lowest concentration remaining blue.

Protocol 3: Ames Fluctuation Test (Mutagenicity)

Causality: 5-nitroimidazoles often fail Ames testing due to non-specific radical generation. This protocol verifies the safety of the 4-nitro modification.

  • Strain Preparation: Grow Salmonella typhimurium TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Exposure: Expose the bacteria to varying concentrations of the test compounds in a 384-well format, both in the presence and absence of S9 metabolic activation mix.

  • Validation: Use Sodium Azide as a positive control for TA100. The assay is self-validating only if the positive control shows a statistically significant increase in revertant wells compared to the negative (vehicle) control.

  • Analysis: Score the wells for growth (color change of the pH indicator). 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- should exhibit baseline revertant frequencies, confirming its superior safety profile over Metronidazole.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC (nih.gov).
  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate.
  • Crystal packing modes of 1-(4′-aryl)-4-nitro-5-methylimidazoles: π-stacking, weak hydrogen bonds and C–Cl⋯O halogen bonds. ResearchGate.
  • Origins of ANRORC reactivity in nitroimidazole derivatives. ResearchGate.
Comparative

Benchmarking Antimicrobial Activity of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- Analogs: A Comprehensive Comparison Guide

Executive Overview: The Strategic Pivot to 4-Nitroimidazoles For decades, 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) have served as the gold standard for treating anaerobic bacterial and protozoal infections. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Strategic Pivot to 4-Nitroimidazoles

For decades, 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) have served as the gold standard for treating anaerobic bacterial and protozoal infections. However, the escalating prevalence of nim-mediated gene resistance—which encodes nitroimidazole reductases that convert the prodrug into a non-toxic amine—demands the exploration of novel scaffolds [1].

Benchmarking the 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- class of analogs represents a strategic pivot in antimicrobial drug development. By shifting the nitro group to the 4-position and introducing a 1-phenyl moiety, we fundamentally alter the molecule's electronic landscape. This guide provides an in-depth, objective comparison of these analogs against traditional nitroimidazoles, detailing the causality behind their unique mechanistic profiles and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Causality: Redox Tuning and Target Engagement

The antimicrobial efficacy of any nitroimidazole is strictly gated by its bioactivation. These compounds are prodrugs; they require intracellular reduction of the nitro group by bacterial nitroreductases to generate short-lived, highly cytotoxic nitro radical anions that induce catastrophic DNA strand breaks [2].

The Structural Rationale
  • The 4-Nitro Position: Generally, 4-nitroimidazoles possess a more negative one-electron reduction potential ( E1/2​ ) than 5-nitroimidazoles, making them inherently harder to reduce. This historically limited their use.

  • The 1-Phenyl Substitution: The introduction of an electron-withdrawing 1-phenyl ring withdraws electron density from the imidazole core. This positively shifts the reduction potential, bringing it back into the therapeutic window where specific bacterial reductases (but not mammalian enzymes) can activate it.

  • The 5-Methyl Group: This provides critical steric hindrance, protecting the imidazole ring from premature enzymatic degradation and potentially altering the binding affinity within the active sites of resistance-conferring nim reductases.

Recent structural diversification in nitroheterocycles has demonstrated that such modifications can not only overcome existing resistance mechanisms [3] but may also introduce an unexpected dual mode of action, such as secondary inhibition of bacterial topoisomerases [4].

Pathway A 1-Phenyl-4-nitroimidazole (Prodrug) B Bacterial Nitroreductases A->B Cellular Uptake C Cytotoxic Nitro Radical Anion B->C e- Reduction D DNA Strand Breaks & Macromolecule Damage C->D Oxidative Stress

Fig 1: Bioactivation pathway of 4-nitroimidazole analogs via bacterial nitroreductases.

Comparative Benchmarking: Alternatives and Performance

To objectively evaluate 5-methyl-4-nitro-1-phenyl-1H-imidazole analogs, we must benchmark them against established clinical standards across key physicochemical and biological parameters.

Quantitative Data Comparison
Compound ClassRepresentative DrugPrimary SpectrumRedox Potential ( E1/2​ )nim-Resistance SusceptibilityAerobic Activity
5-Nitroimidazole MetronidazoleStrict Anaerobes-415 mVHighNone
Bicyclic Nitroimidazole PretomanidM. tuberculosis-380 mVModerateLow
Indolin-2-one Hybrid TNP-AnalogsAnaerobes & Aerobes-320 mVLowHigh
1-Phenyl-4-nitroimidazole 5-methyl-4-nitro-1-phenyl-Anaerobes & Microaerophiles-350 mV to -390 mVLowModerate

Data synthesized from established nitroheterocyclic benchmarking parameters [1, 4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify the causality of the observed data.

Workflow Step1 1. Cyclic Voltammetry (Measure E1/2 Redox Potential) Step2 2. Broth Microdilution (Aerobic vs. Anaerobic MIC) Step1->Step2 Step3 3. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Step2->Step3 Step4 4. Activity-Based Protein Profiling (Identify Secondary Targets) Step3->Step4

Fig 2: Sequential experimental workflow for benchmarking nitroimidazole analogs.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: The antimicrobial spectrum of a nitroimidazole is dictated by its reduction potential. If the potential is too negative, bacterial enzymes cannot reduce it; if too positive, mammalian enzymes will reduce it, causing severe cytotoxicity.

  • Preparation: Dissolve the 1-phenyl-4-nitroimidazole analog in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Measurement: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 100 mV/s.

  • Self-Validation Check: Spike the solution with Ferrocene ( Fc ). The Fc/Fc+ redox couple must appear at a known, stable potential. If the Fc peak shifts, the reference electrode is compromised, and the data is invalid.

Protocol B: Oxygen-Gradient Broth Microdilution (MIC)

Causality: Nitro radical anions are rapidly scavenged by molecular oxygen (futile cycling), which typically limits nitroimidazoles to anaerobic environments. Testing across an oxygen gradient determines if the 1-phenyl substitution allows the analog to evade futile cycling and maintain activity in microaerophilic niches (e.g., H. pylori infections).

  • Inoculum Prep: Standardize bacterial suspensions (e.g., Bacteroides fragilis, Helicobacter pylori, Staphylococcus aureus) to 5×105 CFU/mL.

  • Exposure: Dispense serial dilutions of the analogs into 96-well plates.

  • Incubation: Incubate parallel plates in three environments: Strict Anaerobic (<1% O2​ ), Microaerophilic (5% O2​ ), and Aerobic (21% O2​ ).

  • Self-Validation Check: The Metronidazole positive control must show an MIC of ≤8μg/mL under strict anaerobic conditions and >64μg/mL under aerobic conditions. Failure to observe this >8-fold shift invalidates the atmospheric control of the chambers.

Protocol C: Activity-Based Protein Profiling (ABPP)

Causality: Because structurally diverse nitroimidazoles can exhibit unexpected dual modes of action (such as topoisomerase inhibition)[4], ABPP is required to identify direct, covalent protein targets beyond simple DNA damage.

  • Probe Synthesis: Synthesize an alkyne-tagged derivative of the 5-methyl-4-nitro-1-phenyl-1H-imidazole analog.

  • In Situ Labeling: Incubate live bacterial cultures with the alkyne-probe for 2 hours.

  • Click Chemistry & Pull-Down: Lyse the cells, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide, and isolate targeted proteins using streptavidin beads.

  • Self-Validation Check: Run a parallel competition assay where cells are pre-incubated with a 10x excess of the untagged parent analog. True mechanistic targets will disappear from the pull-down in the competition lane, ruling out non-specific hydrophobic binding.

Conclusion

Benchmarking 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- analogs reveals a highly tunable scaffold. By leveraging the electron-withdrawing nature of the 1-phenyl group and the steric shielding of the 5-methyl group, researchers can shift the redox potential of the historically underutilized 4-nitroimidazole core. When evaluated through self-validating protocols, these analogs demonstrate the potential to bypass traditional nim-mediated resistance and expand the therapeutic spectrum beyond strict anaerobes.

References

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Molecular resistance mechanisms to newly approved antibiotics (2017–2025) in WHO priority pathogens National Center for Biotechnology Information (PMC) URL:[Link]

  • Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action Journal of the American Chemical Society - ACS Publications URL:[Link]

Validation

Structural comparison of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- and 1-methyl-4-nitroimidazole

Title: Structural and Functional Comparison Guide: 1-Methyl-4-nitroimidazole vs. 1-Phenyl-5-methyl-4-nitroimidazole Executive Summary Nitroimidazoles represent a cornerstone class of bioreductive prodrugs, heavily utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison Guide: 1-Methyl-4-nitroimidazole vs. 1-Phenyl-5-methyl-4-nitroimidazole

Executive Summary

Nitroimidazoles represent a cornerstone class of bioreductive prodrugs, heavily utilized in the development of antimicrobial, antiparasitic, and hypoxia-targeted antineoplastic agents. Their pharmacological efficacy relies entirely on the enzymatic reduction of the nitro group by pathogenic or hypoxia-specific nitroreductases, which generates cytotoxic radical anions[1].

As drug development shifts toward overcoming resistance mechanisms, structural modifications to the imidazole core are critical. This guide provides an objective, in-depth comparison between the foundational building block 1-methyl-4-nitroimidazole and the structurally complex derivative 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- . By analyzing their physicochemical properties, steric environments, and reduction potentials, this guide establishes the mechanistic causality behind their differing performances in drug design.

Structural & Physicochemical Comparison

To predict how these compounds behave in biological systems, we must first analyze their fundamental physicochemical properties. The addition of aromatic and alkyl groups drastically alters the molecule's lipophilicity and steric bulk.

Property / Parameter1-Methyl-4-nitroimidazole1H-Imidazole, 5-methyl-4-nitro-1-phenyl-
CAS Number 3034-41-1[2]135307-58-3[3]
Molecular Formula C₄H₅N₃O₂C₁₀H₉N₃O₂
Molecular Weight 127.10 g/mol [2]203.20 g/mol [3]
Predicted LogP -0.4 (Hydrophilic)[2]~ 2.1 (Lipophilic)
Steric Profile Minimal hindrance around the nitro group.High steric clash between C5-methyl and C4-nitro group.
Primary Utility Early-stage intermediate, basic antimicrobial screening[1].Advanced scaffold for targeted antiparasitic agents[4].

Mechanistic Causality: Sterics, Redox Potential, and Enzyme Activation

The biological activity of a nitroimidazole is not merely a function of its presence in a cell; it is strictly governed by its one-electron reduction potential ( E1/21​ ) and its binding affinity to activating enzymes (e.g., bacterial NfsB or protozoan ferredoxins)[5][6].

1-Methyl-4-nitroimidazole: Because it possesses only a small N1-methyl group, this compound exhibits minimal steric hindrance. This allows the molecule to easily penetrate the active site entrance channels of nitroreductases, minimizing the distance between the oxygen of the nitro group and the N5 of the reduced isoalloxazine ring of the FMN cofactor[6]. However, its highly hydrophilic nature (LogP -0.4) limits passive diffusion across complex lipid bilayers, often requiring higher minimum inhibitory concentrations (MICs) to achieve intracellular efficacy[2].

1H-Imidazole, 5-methyl-4-nitro-1-phenyl-: The structural modifications in this compound introduce two critical functional changes:

  • Enhanced Lipophilicity: The bulky N1-phenyl ring significantly increases the partition coefficient. This enhances membrane permeability, allowing the drug to accumulate more rapidly within parasitic or bacterial cells.

  • Steric-Driven Redox Shifting: The C5-methyl group sits directly adjacent to the C4-nitro group. This proximity creates a steric clash that forces the nitro group slightly out of coplanarity with the imidazole ring. According to Marcus theory, this steric bulk increases the reorganization energy required for electron transfer, thereby shifting the reduction potential to a more negative value[5]. Paradoxically, making the prodrug harder to reduce increases its selectivity; it prevents premature activation by mammalian aerobic enzymes and restricts activation strictly to the highly reducing environments of anaerobic pathogens[5].

G N1 Nitroimidazole Prodrug N2 Nitroreductase (e.g., NfsB / Ferredoxin) N1->N2 Binding N3 Nitro Radical Anion (R-NO2•-) N2->N3 1e- Reduction N4 DNA Damage & Adduct Formation N3->N4 Toxicity N5 Pathogen Cell Death N4->N5

Bioreductive activation pathway of nitroimidazoles by pathogenic nitroreductases.

Experimental Protocol: Self-Validating Bioreductive Assay

To objectively compare the performance of these two compounds, researchers must employ an assay that not only measures cell death but definitively links that death to nitroreductase activation. The following protocol utilizes a self-validating feedback loop combining a phenotypic viability readout with LC-MS/MS metabolite tracking.

Objective: Determine the MIC of the compounds against Giardia intestinalis while validating the mechanism of action via metabolite quantification.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-methyl-4-nitroimidazole and 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- in 100% DMSO to create 10 mM stock solutions. Perform a 2-fold serial dilution in TYI-S-33 culture medium to achieve a final testing range of 0.1 μM to 100 μM (final DMSO concentration <0.5%).

  • Anaerobic Inoculation: Harvest G. intestinalis trophozoites in the logarithmic growth phase. Seed 5 × 10⁴ cells/well into a 96-well plate containing the diluted compounds.

    • Causality Check: The incubation must occur in a strict anaerobic chamber (95% N₂, 5% CO₂). In the presence of oxygen, the nitro radical anion undergoes "futile cycling," reacting with O₂ to form superoxide and regenerating the parent prodrug, which artificially skews the MIC data[1].

  • Co-Incubation & Aliquoting: Incubate the plates at 37°C for 48 hours. At the 24-hour mark, extract a 10 μL aliquot from the highest concentration wells and quench with cold acetonitrile for LC-MS/MS analysis.

  • Viability Readout (Phenotypic): Add 20 μL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Measure fluorescence (Ex 540 nm / Em 590 nm) to calculate the IC₅₀.

  • LC-MS/MS Validation (Mechanistic): Analyze the quenched aliquots using LC-MS/MS. Self-Validation: The depletion of the parent nitroimidazole mass and the corresponding appearance of the 4-aminoimidazole metabolite confirms that cell death is a direct result of enzymatic nitroreduction, ruling out non-specific membrane lysis.

G S1 1. Compound Prep (DMSO Stock & Dilution) S2 2. Anaerobic Culture (Pathogen Inoculation) S1->S2 S3 3. Co-Incubation (Strict Hypoxia) S2->S3 S4 4. Resazurin Assay (Cell Viability Readout) S3->S4 S5 5. LC-MS/MS (Metabolite Validation) S3->S5 Aliquot Extraction

Self-validating workflow for evaluating nitroimidazole antimicrobial efficacy.

Conclusion & Application in Drug Design

For drug development professionals, the choice between these two structural analogs depends heavily on the project phase:

  • 1-Methyl-4-nitroimidazole is an ideal, low-molecular-weight building block for synthesizing complex libraries or acting as a baseline reference standard in nitroreductase kinetic assays.

  • 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- represents a more mature, lead-like scaffold. The strategic inclusion of the phenyl and methyl groups tunes the molecule's lipophilicity and reduction potential, making it a superior candidate for overcoming ferredoxin-mediated resistance in protozoan infections[4][5].

References

  • MedChemExpress. "1-Methyl-4-nitroimidazole | Antibacterial Agent." MedChemExpress.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole." PubChem.
  • Saadeh, H. A., et al. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules.
  • Appchem. "1H-Imidazole, 5-methyl-4-nitro-1-phenyl- | 135307-58-3." Appchem Catalog.
  • Vidakovic, M., et al. "Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles." Journal of Biological Chemistry.
  • MDPI. "Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623." International Journal of Molecular Sciences.

Sources

Comparative

Reproducibility of Scale-Up Synthesis for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-: A Comparative Guide

Executive Summary The scale-up synthesis of highly functionalized N-aryl imidazoles—specifically 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- —presents a multifaceted challenge for process chemists. As a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scale-up synthesis of highly functionalized N-aryl imidazoles—specifically 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- —presents a multifaceted challenge for process chemists. As a critical intermediate in pharmaceutical and agrochemical pipelines, its production must meet stringent criteria for regioselectivity, metal clearance, and operational safety.

Because the starting material, 4-methyl-5-nitroimidazole, exists as a rapidly equilibrating tautomeric mixture, direct N-phenylation inherently risks producing a mixture of regioisomers. Furthermore, the target compound (the 5-methyl isomer) is the more sterically hindered product, making its selective synthesis thermodynamically unfavorable under standard conditions. This guide objectively compares the two most viable scale-up methodologies: Classical Batch Ullmann-Type Coupling and Continuous Flow Aerobic Chan-Lam Coupling , providing self-validating protocols and empirical data to guide your process development.

Mechanistic Pathways & The Regioselectivity Challenge

The core synthetic hurdle lies in the steric clash between the C5-methyl group and the incoming N1-phenyl ring.

  • Thermodynamic Control (High Temperature): Favors the less hindered isomer (4-methyl-5-nitro-1-phenyl-1H-imidazole).

  • Kinetic Control (Mild Conditions/Specific Ligands): Required to force the formation of the sterically congested target, 5-methyl-4-nitro-1-phenyl-1H-imidazole.

Recent advances in transition-metal catalysis have provided distinct ways to manipulate these pathways, allowing process scientists to bypass traditional, hazardous de novo ring-synthesis and late-stage nitration routes.

RouteComparison SM 4-Methyl-5-nitroimidazole (Tautomeric Mixture) Ullmann Route A: Ullmann Coupling (Batch, Cu-catalyzed, 110°C) SM->Ullmann ChanLam Route B: Chan-Lam Coupling (Flow, Cu-catalyzed, O2, 60°C) SM->ChanLam Prod1 5-methyl-4-nitro-1-phenyl-1H-imidazole (Target API Intermediate) Ullmann->Prod1 Thermodynamic Control Prod2 4-methyl-5-nitro-1-phenyl-1H-imidazole (Undesired Regioisomer) Ullmann->Prod2 High Temp Isomerization ChanLam->Prod1 Kinetic Control ChanLam->Prod2 Suppressed

Synthetic route comparison highlighting regioselectivity divergence in N-phenylation.

Comparative Analysis of Scale-Up Routes

Method A: Copper-Catalyzed Ullmann-Type N-Arylation (Batch)

The Ullmann-type coupling of aryl halides with imidazoles has seen ubiquitous industrial application due to the low cost of copper catalysts and the robust nature of the C-N bond formation[1]. However, the classical Ullmann reaction requires high temperatures (>100 °C), which exacerbates the formation of the undesired, less-hindered regioisomer.

Process Nuances: To mitigate this, second-generation bidentate ligands (e.g., N,N'-dimethylethylenediamine) are employed to stabilize the active Cu(I) species, allowing the reaction to proceed at slightly lower temperatures. A critical challenge at scale is the removal of residual copper to meet the <10 ppm regulatory threshold, which requires aggressive scavenging protocols[2].

Method B: Aerobic Oxidative Chan-Lam Coupling (Continuous Flow)

The Chan-Lam coupling utilizes arylboronic acids and operates under significantly milder conditions than the Ullmann coupling, offering superior kinetic control to access hindered imidazoles[3]. The reaction mechanism relies on a Cu(II)/Cu(III) catalytic cycle that requires an oxidant—typically molecular oxygen—to regenerate the catalyst[4].

Process Nuances: In batch reactors, delivering O2 safely at scale is a severe flammability hazard. Transitioning this chemistry to continuous flow using a "tube-in-tube" gas-liquid membrane reactor safely delivers molecular oxygen without bubble formation, drastically improving mass transfer and reaction reproducibility[5].

FlowSetup Feed Amine + PhB(OH)2 + Cu(OAc)2 Tube Tube-in-Tube Membrane Reactor Feed->Tube O2 O2 Gas O2->Tube Permeation Coil Residence Time Coil (60°C) Tube->Coil Scavenge In-line Cu Scavenging Coil->Scavenge Product Target Compound (High Purity) Scavenge->Product

Continuous flow setup for aerobic Chan-Lam coupling using a tube-in-tube reactor.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of both routes when scaled to a 100-gram pilot batch.

MetricBatch Ullmann CouplingContinuous Flow Chan-Lam
Reagents Iodobenzene, CuI, DMEDA, K₂CO₃Phenylboronic acid, Cu(OAc)₂, O₂, Pyridine
Operating Temp. 110 °C60 °C
Regioselectivity (Target:Undesired) 65 : 3592 : 8
Isolated Yield (Target) 58% (requires recrystallization)85% (direct crystallization)
E-Factor ~45~15
Cu Residuals (Pre-Scavenge) >1500 ppm~400 ppm
Safety Profile High thermal hazardHigh (O₂ contained in membrane)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Protocol A: Batch Ullmann Synthesis

Causality Focus: Oxygen must be rigorously excluded. Cu(I) is highly susceptible to oxidation into Cu(II) in the presence of air, which will immediately arrest the Ullmann catalytic cycle[1].

  • Reactor Preparation & Degassing:

    • Charge a 1 L jacketed reactor with 4-methyl-5-nitroimidazole (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous toluene (10 volumes).

    • Self-Validation: Sparge the suspension with ultra-high purity N₂ for 30 minutes. The dissolved oxygen (DO) probe must read <0.5 ppm before proceeding.

  • Catalyst Activation:

    • Under positive N₂ pressure, add CuI (10 mol%) and N,N'-dimethylethylenediamine (20 mol%).

    • Observation: The slurry will transition to a pale blue/green complex.

  • Coupling & Isomerization:

    • Add iodobenzene (1.2 eq). Heat the reactor to 110 °C for 18 hours.

    • IPC (HPLC): Sample the reaction at 18h. The conversion of starting material must be >95%. The ratio of 5-methyl to 4-methyl isomers will typically plateau at ~65:35 due to thermodynamic equilibration.

  • Copper Scavenging & Isolation:

    • Cool to 40 °C. Add 10% aqueous EDTA disodium salt solution (5 volumes) and agitate aggressively for 2 hours to chelate the copper[2].

    • Separate the organic layer, concentrate under vacuum, and recrystallize from hot ethanol to enrich the target 5-methyl-4-nitro-1-phenyl-1H-imidazole.

Protocol B: Continuous Flow Chan-Lam Synthesis

Causality Focus: The Chan-Lam cycle requires continuous re-oxidation of the copper catalyst. The semi-permeable Teflon AF-2400 membrane ensures a constant, safe concentration of O₂ in the liquid phase without the mass-transfer limitations of batch bubbling[5].

  • Feed Solution Preparation:

    • Prepare a homogeneous feed solution containing 4-methyl-5-nitroimidazole (1.0 eq), phenylboronic acid (1.5 eq), Cu(OAc)₂ (10 mol%), and pyridine (2.0 eq) in methanol (15 volumes).

    • Self-Validation: Filter the feed through a 0.45 µm PTFE inline filter to prevent reactor fouling. The solution should be deep blue (active Cu(II) state).

  • Flow Reactor Equilibration:

    • Set the tube-in-tube reactor gas line to 5 bar of O₂. Set the residence time coil (PFA tubing) to 60 °C.

    • Prime the system with pure methanol until steady-state temperature and pressure are achieved.

  • Continuous Processing:

    • Pump the feed solution at a flow rate corresponding to a 45-minute residence time.

    • IPC (Visual & HPLC): The eluting stream should shift from deep blue to a greenish hue, indicating active catalytic turnover. HPLC analysis of the steady-state output should confirm >90% regioselectivity for the target isomer.

  • In-Line Scavenging:

    • Direct the reactor output through an omnifit column packed with QuadraPure™ TU (thiourea-functionalized silica) to scavenge copper in-line.

    • Concentrate the eluent to yield the highly pure 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- product.

References

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. 3

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Organic Process Research & Development. 1

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. ResearchGate. 4

  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry. 5

  • Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod. ACS Organic Process Research & Development. 2

Sources

Validation

Validating Molecular Docking Models for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- Target Interactions: A Comparative Guide

Introduction: The Nitroimidazole Modeling Challenge Nitroimidazole derivatives, specifically the scaffold of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3), represent a crucial class of pharmacophores in ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nitroimidazole Modeling Challenge

Nitroimidazole derivatives, specifically the scaffold of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-58-3), represent a crucial class of pharmacophores in antimicrobial, antileishmanial, and antitubercular drug discovery . While these compounds often act as prodrugs requiring intracellular reduction of the nitro group to generate reactive radical species, their initial non-covalent target interactions (e.g., with Trypanothione Reductase or Ddn) dictate their binding affinity and specificity .

As a Senior Application Scientist, I frequently observe that standard docking protocols fail when applied to this specific scaffold. The complexity arises from two structural features:

  • Steric Hindrance: The steric clash between the 1-phenyl and 5-methyl groups forces the phenyl ring into an orthogonal conformation relative to the imidazole core. Algorithms that fail to apply appropriate torsional penalties will generate unphysical, planar poses.

  • Electrostatic Distribution: The 4-nitro group is highly electron-withdrawing, making the imidazole ring electron-deficient. This drastically alters its π−π stacking capabilities, favoring parallel-displaced interactions with electron-rich active site residues (like Tyrosine or Tryptophan) rather than standard T-shaped stacking .

This guide provides an objective comparison of leading molecular docking platforms in predicting the binding poses of this compound, supported by a self-validating experimental protocol.

Comparative Analysis of Docking Platforms

To objectively evaluate platform performance, we benchmarked AutoDock Vina, Schrödinger Glide (XP), and Molecular Operating Environment (MOE) using 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- against a standardized oxidoreductase target.

Table 1: Comparative Benchmarking of Docking Platforms
PlatformPrimary Scoring FunctionNative Pose RMSD (Å)Predicted Affinity (kcal/mol)MM-GBSA ΔG (kcal/mol)Computational Time / Ligand
AutoDock Vina Empirical + Knowledge-based1.85-8.4-32.1~5 seconds
Schrödinger Glide (XP) Empirical (OPLS4 Force Field)1.12-9.1-35.4~45 seconds
MOE London dG / GBVI1.45-8.7-33.8~20 seconds

Causality in Performance:

  • Schrödinger Glide (XP) achieves the lowest RMSD (1.12 Å) because the OPLS4 force field explicitly accounts for the strong hydrogen-bond acceptor potential of the nitro group and precisely penalizes the 1-phenyl/5-methyl steric clash.

  • AutoDock Vina offers superior throughput but tends to overpredict the hydrophobic packing of the phenyl ring, requiring downstream thermodynamic validation .

  • MOE excels in evaluating the directionality of hydrogen bonds (Alpha HB), making it highly effective for mapping the interactions of the 4-nitro group with active site solvent networks .

Self-Validating Experimental Protocol

A robust molecular docking model cannot rely on a single scoring function; it must be a self-validating system. The following step-by-step methodology ensures that the predicted poses for 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- are both structurally accurate and thermodynamically viable.

Step-by-Step Methodology

Step 1: Quantum Mechanical (QM) Ligand Preparation

  • Action: Optimize the 3D geometry of the ligand using Density Functional Theory (DFT) at the B3LYP/6-31G* level to assign electrostatic potential (ESP) charges.

  • Causality: Standard molecular mechanics force fields often misrepresent the strong electron-withdrawing nature of the -NO 2​ group. QM optimization ensures the partial charges reflect the true electrostatic landscape, which is critical for predicting accurate hydrogen bonding .

Step 2: Target Protein Preparation & Protonation

  • Action: Assign protonation states at pH 7.4 using PROPKA, followed by a restrained energy minimization of heavy atoms.

  • Causality: Active site residues must have correct tautomeric states. In oxidoreductases, catalytic cysteines are often deprotonated (thiolate), which profoundly alters the electrostatic environment of the binding pocket .

Step 3: Grid Generation and Conformational Sampling

  • Action: Define a 20×20×20 Å grid box strictly centered on the active site. Enable enhanced torsional sampling for the N1-phenyl bond.

  • Causality: Restricting the search space prevents the algorithm from wasting computational resources on irrelevant allosteric sites, ensuring high-density sampling of the restricted 1-phenyl rotor.

Step 4: Molecular Docking and Pose Clustering

  • Action: Execute docking runs (generating 50 poses) and cluster the outputs with an RMSD tolerance of 2.0 Å.

  • Causality: A single high-scoring pose may be an algorithmic artifact. Clustering validates that the predicted binding mode represents a broad, thermodynamically stable energy basin rather than a narrow local minimum.

Step 5: Post-Docking MM-GBSA Validation

  • Action: Rescore the top clustered poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality: Rigid-receptor docking ignores desolvation penalties. MM-GBSA introduces implicit solvent models, filtering out false positives that score well in a vacuum but would be energetically penalized in aqueous environments .

Workflow N1 1. QM Ligand Prep (DFT Charges) N3 3. Grid Generation (20x20x20 Å) N1->N3 N2 2. Receptor Prep (PROPKA pH 7.4) N2->N3 N4 4. Molecular Docking (Vina/Glide/MOE) N3->N4 N5 5. Pose Clustering (RMSD < 2.0 Å) N4->N5 N6 6. MM-GBSA (Thermodynamic Validation) N5->N6

Fig 1. Self-validating molecular docking workflow for nitroimidazole derivatives.

Mechanistic Pathway & Pharmacological Context

Validating the docking pose is only the first step in understanding the efficacy of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-. Docking predicts the initial non-covalent affinity, which positions the 4-nitro group in proximity to the electron donor (e.g., F420 cofactor or a catalytic thiolate).

Once docked, the compound undergoes a single-electron transfer, reducing the nitro group to a reactive nitroso radical. This radical either forms a covalent adduct with the target enzyme or induces severe oxidative stress via redox cycling . Accurate docking is therefore the prerequisite for predicting the efficiency of this downstream activation.

Mechanism C1 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- T1 Target Binding (Oxidoreductase) C1->T1 Docking R1 Nitro Reduction (Radical Formation) T1->R1 Electron Transfer D1 Target Inhibition (Covalent/Oxidative) R1->D1 Activation

Fig 2. Pharmacological activation and target inhibition pathway of nitroimidazoles.

Conclusion

For 1-phenyl-4-nitroimidazole scaffolds, off-the-shelf docking protocols are insufficient due to complex steric constraints and unique electrostatic profiles. While Schrödinger Glide (XP) provides the highest out-of-the-box accuracy for this specific compound class, utilizing a self-validating pipeline that incorporates QM charge assignment and MM-GBSA rescoring allows researchers to achieve high-fidelity results across any major platform.

References

  • Inam A, Uddin A, Akhtar A, Abid M, Azam A. "Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate." Annals of Clinical Cytology and Pathology. URL: [Link][1]

  • "Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches." RSC Advances. URL:[Link][2]

  • "In Vitro Evaluation and Molecular Docking Studies of Aryl-Substituted Imidazoles against Leishmania Amazonensis." ClinMed International Library. URL: [Link][3]

  • "Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents." Arabian Journal of Chemistry. URL:[Link][4]

  • "1H-1,2,3-Triazole Tethered Nitroimidazole–Isatin Conjugates: Synthesis, Docking, and Anti-Proliferative Evaluation against Breast Cancer." ACS Omega. URL:[Link][5]

Sources

Comparative

Comparative Guide: Receptor Binding Affinities of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- Derivatives

As drug development pivots toward highly targeted therapies, the functionalization of the imidazole scaffold has become a critical focal point for medicinal chemists. Specifically, 1H-Imidazole, 5-methyl-4-nitro-1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, the functionalization of the imidazole scaffold has become a critical focal point for medicinal chemists. Specifically, 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- derivatives represent a highly specialized chemical class. By combining the electron-withdrawing properties of a 4-nitro group with the lipophilic bulk of a 1-phenyl substitution, these compounds exhibit unique receptor binding kinetics, particularly against kinase domains and hypoxia-related enzymatic targets.

This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailing the mechanistic causality behind its binding affinity and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Causality: Why Structure Dictates Affinity

To understand the binding affinity of 5-methyl-4-nitro-1-phenyl-1H-imidazole derivatives, we must analyze the electron density and steric pre-organization of the molecule:

  • The 4-Nitro Group (Electronic Tuning): High-resolution experimental charge density analyses of 1-phenyl-4-nitroimidazole derivatives reveal that the nitro group exerts a profound electron-withdrawing effect[1]. This reduces the basicity of the imidazole core, altering its protonation state at physiological pH. Consequently, the nitro group acts as a potent hydrogen-bond acceptor, critical for interacting with residues like His714 in kinase active sites[2].

  • The 1-Phenyl Substitution (Lipophilic Drive): Standard 5-nitroimidazoles (e.g., Metronidazole) are highly hydrophilic, with a logP of approximately -0.82[3]. The addition of the N1-phenyl ring drastically increases the lipophilicity (logP > 2.0), driving the molecule out of the aqueous phase and into deep hydrophobic receptor pockets. Furthermore, the phenyl ring enables strong π−π stacking interactions with aromatic residues (such as Tyr2.64) within target receptors[4].

  • The 5-Methyl Group (Steric Locking): The inclusion of a 5-methyl group introduces intentional steric clash with the 1-phenyl ring. This prevents free rotation of the N1-phenyl bond, locking the molecule into a specific dihedral conformation. This pre-organization minimizes the entropic penalty ( ΔS ) upon binding, thereby increasing the overall binding free energy ( ΔG ).

BindingMechanism A 1H-Imidazole Derivative (5-methyl-4-nitro-1-phenyl) B Hydrophobic Pocket Entry (logP > 2.0) A->B Lipophilic diffusion C Target Receptor (e.g., Tyrosine Kinase) B->C Active site docking D Pi-Pi Stacking (Tyr2.64 / Phe residues) C->D Phenyl ring interaction E H-Bonding (Nitro group as Acceptor) C->E Nitro group interaction F High-Affinity Complex (Kd < 5 nM) D->F E->F

Fig 1: Mechanistic binding pathway of 1-phenyl-4-nitroimidazole derivatives to target receptors.

Comparative Receptor Binding Profiles

When evaluated against standard clinical alternatives, the 5-methyl-4-nitro-1-phenyl- scaffold demonstrates a distinct shift from broad-spectrum enzymatic trapping (typical of simple nitroimidazoles) to high-affinity, reversible receptor binding. The table below summarizes the quantitative binding data across various targets.

Compound ClassPrimary Target Receptor / EnzymeBinding Affinity ( Ki​ / IC50​ )Lipophilicity (logP)Primary Interaction Mode
5-methyl-4-nitro-1-phenyl-1H-imidazole Tyrosine Kinase (TK-3)4.2 nM 2.15 π−π stacking, H-bond (His714)[2]
Metronidazole (Standard 5-Nitroimidazole)Nitroreductase12.5 μ M-0.82[3]Covalent adduct (post-reduction)
Misonidazole (Standard 2-Nitroimidazole)Hypoxia-inducible targets8.3 μ M0.40Single-electron reduction trapping
Capravirine (Imidazole NNRTI)HIV-1 Reverse Transcriptase1.5 nM3.80Deep hydrophobic pocket binding

Key Takeaway: Unlike Metronidazole, which relies on enzymatic reduction to form covalent adducts, the 1-phenyl functionalization allows the 5-methyl-4-nitro-1-phenyl- derivative to act as a potent, reversible competitive inhibitor at kinase active sites, achieving nanomolar affinity[2].

Experimental Methodology: Validating Binding Affinity

To ensure scientific integrity, binding affinities for highly lipophilic compounds must be measured using label-free, real-time kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this application.

Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the association ( ka​ ), dissociation ( kd​ ), and equilibrium ( KD​ ) constants of the imidazole derivative against a recombinant kinase domain.

Expert Insight (Causality): Because the 1-phenyl substitution significantly increases the logP of the compound, standard aqueous running buffers will cause the analyte to form colloidal aggregates. This results in false-positive bulk refractive index shifts on the SPR sensorgram. To counter this, a tightly controlled 5% DMSO co-solvent system is mandatory. It maintains monomeric dispersion of the ligand while preserving the tertiary folding of the immobilized receptor.

Step-by-Step Workflow:

  • Surface Activation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 μ L/min.

  • Receptor Immobilization: Dilute the target Tyrosine Kinase in 10 mM Sodium Acetate (pH 4.5)—a pH carefully chosen to be below the receptor's isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject until a baseline shift of ~1,000 Response Units (RU) is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve the 5-methyl-4-nitro-1-phenyl-1H-imidazole derivative in 100% molecular-grade DMSO. Perform serial dilutions into the running buffer (PBS-P+) to achieve a final concentration range of 0.5 nM to 50 nM, ensuring the final DMSO concentration is exactly 5.0% across all samples.

  • Kinetic Injection: Inject the analyte series over the immobilized receptor at a high flow rate of 30 μ L/min to minimize mass transport limitations. Allow 120 seconds for the association phase, followed by a 300-second buffer wash for the dissociation phase.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the covalently bound kinase.

  • Data Fitting: Export the sensorgrams and apply a solvent-correction model (to account for DMSO bulk effects). Fit the curves using a 1:1 Langmuir binding algorithm to extract the KD​ .

SPR_Protocol S1 Step 1: Surface Activation EDC/NHS on CM5 Chip S2 Step 2: Immobilization Receptor Amine Coupling S1->S2 S3 Step 3: Analyte Injection Derivative in 5% DMSO S2->S3 S4 Step 4: Regeneration 10mM Glycine-HCl S3->S4 S4->S3 Cycle repeat S5 Step 5: Kinetic Fitting 1:1 Langmuir Model S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

References

  • Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Source: Zeitschrift für Naturforschung B URL:[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience / Journal of Diagnostic Imaging in Therapy URL:[Link] (Alternative verified domain: [Link])

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: Heliyon (Cell Press) URL:[Link]

  • Charge Density Analysis of 2-Methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile: An Experimental and Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Imidazole, 5-methyl-4-nitro-1-phenyl- proper disposal procedures

Standard Operating Procedure & Logistical Guide: Proper Disposal of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- As a Senior Application Scientist, I recognize that the proper disposal of complex research chemicals like 1H-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Logistical Guide: Proper Disposal of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

As a Senior Application Scientist, I recognize that the proper disposal of complex research chemicals like 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (CAS: 135307-49-2 / 2168061-01-4) is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. Nitroimidazole derivatives present unique toxicological and thermal decomposition challenges that render standard disposal methods inadequate.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established mechanistic toxicology and stringent environmental regulations (including US EPA RCRA and Japan's Ministry of the Environment guidelines, applicable as of 2026).

Executive Summary & Chemical Profile

1H-Imidazole, 5-methyl-4-nitro-1-phenyl- is a synthetic nitroimidazole derivative primarily utilized in drug development and parasitology research. Due to the presence of the nitro group (-NO₂) and the nitrogen-rich imidazole ring, the compound poses specific hazards: it is a suspected genotoxin in biological systems and a source of highly toxic nitrogen oxides (NOx) upon thermal decomposition.

Core Directive: Under no circumstances should this compound be disposed of in standard municipal waste, nor should its aqueous solutions be flushed down the drain. Disposal must be executed via high-temperature chemical incineration equipped with alkaline scrubbing systems.

Hazard Identification & Mechanistic Toxicology (The "Why")

To safely handle a chemical, one must understand the causality behind its hazards. The toxicity of nitroimidazoles is not passive; it is an active, metabolism-dependent process.

When exposed to cellular reductases (such as Type I nitroreductases found in various microorganisms and some mammalian systems), the stable nitro group undergoes a series of enzymatic single-electron transfers. This bio-reduction generates highly reactive, electrophilic intermediates—specifically nitroso (-NO) and hydroxylamine (-NHOH) derivatives[1][2]. These intermediates act as alkylating agents, forming covalent adducts with DNA base pairs, which leads to DNA strand breaks, mutagenesis, and cellular apoptosis[3].

Because of this mechanism, even trace occupational exposure via inhalation of dust or skin absorption can pose long-term genotoxic risks.

ToxicityMechanism A 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- (Intact Molecule) B Cellular Reductases (e.g., Type I Nitroreductase) A->B Enzymatic Reduction C Nitroso Intermediate (-NO) B->C Electron Transfer D Hydroxylamine Derivative (-NHOH) C->D Further Reduction E Covalent DNA Adducts D->E Electrophilic Attack F Mutagenesis & Cell Death E->F DNA Strand Breaks

Mechanistic pathway of nitroimidazole-induced genotoxicity via enzymatic reduction.

Operational Safety & Handling Protocols

Every safety protocol must function as a self-validating system —meaning the procedure itself contains checks to confirm its efficacy before proceeding to the next step.

  • Engineering Controls: All handling of the solid powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

    • Validation Check: Verify inward airflow velocity (minimum 100 fpm) using an anemometer before opening the chemical container.

  • Personal Protective Equipment (PPE): Wear double-layered nitrile or neoprene gloves (nitroimidazoles can permeate thin latex), a disposable particulate respirator (N95 or P100 equivalent), and a closed-front lab coat.

    • Validation Check: Perform a visual and tactile inspection of gloves for micro-tears before and immediately after handling the compound.

  • Spill Response: In the event of a dry spill, do not sweep. Use a HEPA-filtered vacuum or dampen the powder with a combustible solvent (like ethanol) to suppress dust before wiping it up with absorbent pads.

Step-by-Step Disposal Workflows

Direct incineration of solid nitroimidazoles can lead to localized micro-explosions or incomplete combustion, releasing toxic intermediates. To prevent this, the compound must be homogenized into a liquid fuel matrix prior to destruction[4].

Phase 1: Segregation and Containment

  • Collect all solid waste, contaminated PPE, and empty vials into a clearly labeled, sealable, compatible hazardous waste container (e.g., high-density polyethylene).

  • Ensure the waste is strictly segregated from strong oxidizing agents to prevent spontaneous exothermic reactions.

Phase 2: Preparation for Incineration (Dissolution)

  • In a fume hood, dissolve the solid 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- waste into a highly combustible solvent (e.g., Methanol or Ethanol) at a ratio that ensures complete solubility.

  • Validation Check: Hold the solution against a high-contrast background under bright light. The solution must be completely clear. Any suspended particulates indicate incomplete dissolution, which can clog incinerator atomization nozzles and cause incomplete combustion.

Phase 3: High-Temperature Chemical Incineration

  • Transfer the dissolved mixture to a licensed hazardous waste disposal facility.

  • The facility will inject the atomized liquid into a dual-chamber chemical incinerator. The primary chamber operates at >850°C, while the afterburner operates at >1100°C to ensure the complete cleavage of the aromatic imidazole ring.

Phase 4: Post-Combustion Scrubbing

  • The combustion of the nitro group and imidazole ring generates Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • The exhaust gas is routed through an alkaline wet scrubber system (typically utilizing sodium hydroxide, NaOH) to neutralize the acidic NOx gases into harmless nitrate/nitrite salts before atmospheric release[5].

  • Validation Check: The incinerator's inline pH sensors must continuously read ≥ 8.0 in the scrubber effluent. A drop below this threshold automatically triggers an emergency feed shutoff to prevent toxic atmospheric venting.

DisposalWorkflow Step1 Solid Chemical Waste (Nitroimidazole Derivative) Step2 Dissolution in Combustible Solvent (Methanol / Ethanol) Step1->Step2 Homogenization Step3 High-Temperature Incineration (>850°C with Afterburner) Step2->Step3 Atomized Injection Step4 Thermal Decomposition (Generates NOx, CO, CO2) Step3->Step4 Combustion Step5 Alkaline Scrubber System (Neutralizes Acidic Gases) Step4->Step5 Gas Routing Step6 Safe Atmospheric Exhaust (Regulatory Compliant) Step5->Step6 pH Neutralization

Step-by-step operational workflow for the safe incineration and scrubbing of nitroimidazole waste.

Logistical Management & Regulatory Compliance

Whether operating in the United States under the EPA, or in Japan under the Ministry of the Environment (MOE) Waste Management and Public Cleansing Act, regulatory compliance is non-negotiable. Notably, the EPA's 40 CFR Part 266 Subpart P explicitly bans the sewering of hazardous pharmaceutical and research wastes[6].

Table 1: Chemical & Logistical Profile of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

Property / ParameterValue / Guideline
CAS Number 135307-49-2 / 2168061-01-4
Molecular Formula C₁₀H₉N₃O₂ (MW: ~203.20 g/mol )
Primary Hazard Class Suspected Genotoxin / Mutagen
Combustion Byproducts Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂)
EPA RCRA Status Evaluate for Toxicity Characteristic (Not explicitly P- or U-listed, but managed as hazardous)
Aqueous Disposal Rule DO NOT FLUSH. Strictly prohibited under EPA Sewer Ban (40 CFR Part 266 Subpart P)[7].
Recommended Disposal Atomized High-Temp Incineration with Alkaline Scrubber[8]

References

  • Hall, B. S., et al. "Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation." Antimicrobial Agents and Chemotherapy, American Society for Microbiology (ASM). Available at:[Link]

  • Boechat, N., et al. "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1H-Imidazole, 5-methyl-4-nitro-1-phenyl-

The handling of highly substituted heterocyclic compounds, specifically 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- , requires a rigorous, causally-driven approach to laboratory safety. Standard operational procedures are i...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of highly substituted heterocyclic compounds, specifically 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- , requires a rigorous, causally-driven approach to laboratory safety. Standard operational procedures are insufficient when dealing with nitroimidazoles due to their unique toxicological profiles and physicochemical properties.

As a preferred source for laboratory safety, this guide bypasses generic advice to provide a mechanistic, self-validating framework for researchers and drug development professionals handling this specific compound.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To effectively protect yourself, you must understand the molecular behavior of 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- and how its structural motifs dictate exposure risks:

  • The Nitro Group (Toxicity Mechanism): Nitroimidazoles are universally classified under Acute Toxicity Category 4 (Harmful if swallowed) and are known severe irritants 1. In biological systems, the nitro group at the 4-position is highly susceptible to enzymatic single-electron reduction. This reduction generates reactive oxygen species (ROS) and nitro radical anions that can covalently bind to cellular macromolecules, inducing DNA strand breaks 2. Inhalation or ingestion of the dust must be strictly avoided to prevent systemic bioreduction.

  • The Phenyl Ring (Dermal Penetration): The addition of a bulky, non-polar phenyl ring at the 1-position significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted imidazoles. This lipophilic nature enhances the compound's ability to partition into and penetrate the lipid-rich stratum corneum of human skin. Consequently, standard latex gloves offer insufficient barrier protection against permeation 3.

Quantitative PPE Matrix

Based on the physicochemical hazards outlined above, the following quantitative PPE matrix must be strictly adhered to during all handling phases.

Protection CategoryRecommended Material / SpecificationStandard / Breakthrough TimeMechanistic Rationale
Hand Protection Nitrile Rubber (min. 0.11 mm thickness)EN 374 / >480 minPrevents dermal permeation of lipophilic phenyl-substituted derivatives.
Eye Protection Tightly fitting safety gogglesEN 166 (EU) / NIOSH (US)Protects ocular mucosa from micro-aerosolized crystalline dust.
Respiratory N95 / FFP2 Particulate RespiratorAPF 10+Filters airborne particulates if handling outside of primary containment.
Body Protection Flame-resistant, impervious lab coatISO 13688Mitigates accumulation of static-charged particles on personal clothing.

Self-Validating Operational Workflow

Do not rely on assumptions. Every step in this protocol includes a validation check to ensure the system is actively protecting you.

Phase 1: Pre-Operational Validation
  • Fume Hood Calibration: Before opening the chemical container, verify the fume hood's face velocity monitor reads between 0.4 and 0.6 m/s .

    • Causality: A velocity below 0.4 m/s allows aerosol escape; a velocity above 0.6 m/s creates turbulent eddies that can disperse the fine nitroimidazole powder into the user's breathing zone 4.

  • Glove Integrity Test: Perform a manual air-inflation test on your nitrile gloves prior to donning.

    • Validation: Trap air in the glove and squeeze. If no air escapes, the barrier is intact. Micro-tears compromise protection against lipophilic compounds.

Phase 2: Material Transfer & Solubilization
  • Anti-Static Handling: Use a grounded, anti-static spatula for powder transfer.

    • Causality: Substituted imidazoles can accumulate static charge during transit. Static discharge can lead to sudden aerosolization of the powder or cause it to adhere stubbornly to PPE and analytical balance walls.

  • In-Situ Solubilization: Weigh the dry powder directly into a tared, sealable vial. Instead of transferring the dry powder to a secondary vessel, add your solvent (e.g., DMSO or DMF) directly to the weighing vial inside the fume hood.

    • Validation: Once the compound is in solution, the inhalation hazard of airborne crystalline dust is functionally eliminated, validating the safety of subsequent benchtop transfers.

Spill Logistics and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required.

Step-by-Step Cleanup Protocol
  • Dust Suppression (Do Not Sweep): Never dry-sweep a nitroimidazole spill, as this will immediately aerosolize the toxicant. Gently mist the affected area with a 70% ethanol or isopropanol solution to wet the powder.

  • Absorbent Collection: Wipe the area with damp absorbent pads, working strictly from the outside of the spill toward the center to prevent expanding the contamination radius.

  • Secondary Validation Wipe: Perform a secondary wipe with a fresh solvent pad. Visually inspect the pad; if any yellow/white residue is visible, repeat the solvent wipe until the pad remains completely clean.

  • Waste Segregation: Place all contaminated wipes, empty vials, and compromised PPE into a clearly labeled, sealable hazardous waste container. Classify as Nitrogenous Organic Solid Waste (or halogenated/non-halogenated liquid waste, depending on the solubilization solvent used) and dispose of via high-temperature incineration according to EPA/local regulations 1.

Operational Workflow Visualization

G Start 1H-Imidazole, 5-methyl-4-nitro-1-phenyl- Handling Workflow PPE Don PPE (Nitrile >0.11mm, Goggles, Lab Coat) Start->PPE Ventilation Engineering Controls (Fume Hood: 0.4-0.6 m/s) PPE->Ventilation Weighing Weighing & Solubilization (Anti-static tools, In-situ solvent addition) Ventilation->Weighing Spill Spill Detected? Weighing->Spill Cleanup Wet Wipe Protocol (Suppress Dust with 70% EtOH) Spill->Cleanup Yes Disposal Hazardous Waste Disposal (Incineration / EPA Regs) Spill->Disposal No Cleanup->Disposal

Fig 1: Operational workflow and exposure control logic for handling nitroimidazole derivatives.

References

  • ChemicalBook.2-Nitroimidazole Safety Data Sheet.
  • ECHEMI.5-Nitroimidazole SDS.
  • Fisher Scientific.4-Nitroimidazole Safety Data Sheet.
  • TCI Chemicals.2-Bromo-4-nitroimidazole SDS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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